Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRSBPSKXJFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445462 | |
| Record name | ETHYL 2-(5-BROMO-2-HYDROXYPHENYL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220801-65-0 | |
| Record name | ETHYL 2-(5-BROMO-2-HYDROXYPHENYL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
Preamble: A Note on Synthesizing Safety Data
This guide addresses the safe handling and scientific context of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS No. 220801-65-0). It is critical to note that a comprehensive, officially sanctioned Safety Data Sheet (SDS) for this specific compound is not widely available in public or commercial databases. Therefore, this document has been constructed by a Senior Application Scientist to provide a robust, scientifically-grounded safety framework. The insights and protocols herein are synthesized from an expert analysis of the compound's core chemical structure, its reactive functional groups, and detailed safety data from close structural analogs, most notably Ethyl bromoacetate (CAS 105-36-2) and Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS 220801-66-1) . This approach allows for a predictive and cautious assessment of the hazards, enabling researchers to implement stringent safety measures commensurate with the anticipated risks.
Section 1: Compound Identification and Physicochemical Profile
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a substituted phenylacetate derivative. Its structure combines a brominated phenol ring with an ethyl acetate moiety, suggesting its utility as a building block in organic synthesis, particularly in the development of more complex pharmaceutical intermediates.
Molecular Structure
Caption: Molecular structure of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties. Data is primarily derived from predictions for the target molecule and its methyl ester analog.[1][2]
| Property | Value / Information | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.1 g/mol | [1] |
| Appearance | Likely a white to tan solid, based on analogs. | [3] |
| Boiling Point | 330.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.16 ± 0.43 (Predicted, for the phenolic hydroxyl group) | [1] |
| Solubility | Expected to be insoluble or poorly soluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [4][5] |
Section 2: Hazard Identification and Mechanistic Insights
The toxicological profile of this compound is dictated by two key structural features: the α-bromoacetate ester moiety and the brominated phenol core.
Primary Hazard Driver: The α-Bromoacetate Moiety
The most significant threat stems from the ethyl bromoacetate portion of the molecule. Ethyl bromoacetate is a potent alkylating agent and a strong lachrymator (a substance that causes tearing).[5][6]
-
Mechanism of Action (Alkylation): The carbon atom bonded to the bromine is highly electrophilic. In biological systems, this allows the molecule to react with nucleophilic groups found in proteins and DNA, such as sulfhydryl (-SH) and amino (-NH₂) groups. This covalent modification can disrupt enzyme function, damage cellular structures, and lead to cytotoxicity. This reactivity is the basis for its high acute toxicity upon inhalation, dermal contact, or ingestion.[5]
-
Lachrymatory Effect: The compound is expected to be extremely irritating to the eyes, mucous membranes, and respiratory tract, causing immediate tearing, pain, and inflammation upon exposure.[4][6]
Secondary Contributor: The Brominated Phenol Core
The 5-bromo-2-hydroxyphenyl group also contributes to the overall hazard profile. Halogenated phenols are known skin and eye irritants. While less acutely toxic than the bromoacetate group, systemic absorption could potentially impact organ function, and the phenolic hydroxyl group imparts corrosive properties.
GHS Hazard Classification (Predicted)
Based on the hazards of its structural components, the following GHS classification is anticipated. This is a predictive assessment and should be treated with the utmost caution.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1/2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 1C/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This classification is extrapolated from data for Ethyl Bromoacetate.[7][8][9][10]
Section 3: Risk Mitigation and Safe Handling Protocols
A self-validating system of controls is essential when handling this material. The causality is clear: the compound's high reactivity necessitates the elimination of exposure pathways.
Caption: A workflow for establishing a self-validating system of controls.
Engineering Controls (Primary Barrier)
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[11][12]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted safely.
-
Safety Stations: An eyewash station and safety shower must be immediately accessible and tested regularly.[11][13]
Personal Protective Equipment (PPE) (Secondary Barrier)
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[13][14] Standard safety glasses are insufficient.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the compound's nature as a halogenated organic, nitrile or neoprene gloves are recommended. Consider double-gloving. Inspect gloves for any signs of degradation or puncture before and during use.[6][15]
-
Skin and Body Protection: A flame-retardant lab coat, fully fastened, is required.[7] For operations with a higher risk of splash, a chemical-resistant apron should be worn over the lab coat.[15] Closed-toe shoes are mandatory.
Handling and Storage Protocols
-
Safe Handling:
-
Avoid all contact with skin, eyes, and clothing.[10]
-
Do not breathe vapors or dust.[16]
-
Use the smallest quantity of material necessary for the experiment.
-
Wash hands thoroughly after handling, even if gloves were worn.[17]
-
Ground and bond containers when transferring material to prevent static discharge.[16][18]
-
-
Storage:
-
Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[13][18]
-
Keep the container tightly sealed.[7]
-
Store locked up or in an area accessible only to qualified personnel.[7][17]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents.[13]
-
Section 4: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
Guiding Principle: In any exposure scenario, immediate medical attention is required. Show this guide and any available SDS for analogs to the attending physician.[6]
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call for emergency medical services immediately.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. A safety shower is ideal. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[6]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][11] A water spray can be used to cool containers but avoid a solid stream which could scatter the material.[17]
-
Specific Hazards: Combustion will produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen bromide (HBr).[6][13] Containers may explode if heated.[13]
Accidental Release Measures
-
Personal Precautions: Evacuate the area immediately. Remove all sources of ignition.[12] Ensure adequate ventilation. Do not touch spilled material unless wearing the full PPE described in Section 3.2.[4]
-
Containment and Cleanup: For a small spill, cover with a non-combustible absorbent material such as sand, earth, or vermiculite.[18] Collect the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[6] Do not allow the material to enter drains or waterways.[11]
Section 5: Synthesis and Reactivity Insights
Understanding the synthesis of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate provides context for potential impurities and reactivity. The most logical laboratory-scale synthesis is a Fischer esterification of the parent carboxylic acid.
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A Technical Guide to the Molecular Weight and Formula Analysis of 5-Bromo-2-Hydroxyphenylacetate Derivatives
Abstract
Derivatives of 5-bromo-2-hydroxyphenylacetate are a class of compounds with significant potential in pharmaceutical research and materials science. As with any novel chemical entity, precise and unambiguous characterization of their molecular weight and formula is a foundational requirement for further development. This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of these specific molecules. We will explore the critical analytical techniques, explain the causality behind methodological choices, and provide validated protocols to ensure data integrity. The focus is on an integrated approach, combining mass spectrometry, elemental analysis, and NMR spectroscopy to build a self-validating system for structural confirmation.
The Analytical Challenge: Understanding the Molecule
5-Bromo-2-hydroxyphenylacetate and its derivatives present a unique set of analytical features that must be considered when designing a characterization workflow. The presence of a bromine atom is particularly informative, as its distinct isotopic signature is a powerful diagnostic tool. The aromatic ring, hydroxyl group, and ester functionality all contribute to the molecule's chemical properties and influence the choice of analytical instrumentation and parameters. A successful analysis hinges on leveraging these features to produce a cohesive and definitive structural assignment.
Molecular Weight Determination via Mass Spectrometry
Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound. For 5-bromo-2-hydroxyphenylacetate derivatives, it also offers the first definitive clue to the presence of bromine.
The Isotopic Signature of Bromine
A key characteristic of bromine is its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in almost equal proportions.[1][2] This near 1:1 natural abundance results in a unique isotopic cluster in the mass spectrum.[3][4] Any ion containing a single bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a clear fingerprint for bromine-containing compounds.[3]
Table 1: Natural Isotopic Abundance of Bromine
| Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| ⁷⁹Br | 78.9183 | 50.69 |
| ⁸¹Br | 80.9163 | 49.31 |
| Data sourced from BenchChem's Technical Guide on Bromine Isotopes.[1] |
Ionization Technique Selection
The choice of ionization technique is critical for getting the molecular ion into the gas phase without significant fragmentation.
-
Electrospray Ionization (ESI): This is the preferred method for 5-bromo-2-hydroxyphenylacetate derivatives. These molecules are moderately polar due to the hydroxyl and ester groups, making them well-suited for ESI. It is a "soft" ionization technique that typically yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing initial fragmentation and preserving molecular weight information.
Protocol: Low-Resolution LC-MS for Molecular Weight Confirmation
This protocol is designed for initial confirmation of molecular weight and the presence of bromine.
-
Sample Preparation: Dissolve 1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
LC Separation (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive and Negative (run both to determine best response).
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Interpretation:
-
Identify the peak corresponding to your compound in the chromatogram.
-
Examine the mass spectrum for that peak.
-
Look for two peaks of nearly equal intensity separated by 2 m/z. The lower mass peak corresponds to the molecule containing ⁷⁹Br ([M]), and the higher mass peak corresponds to the molecule with ⁸¹Br ([M+2]). The molecular weight is determined from the monoisotopic mass (the [M] peak).[5]
-
Elemental Formula Elucidation
While low-resolution MS confirms the molecular weight and presence of bromine, it cannot definitively determine the molecular formula. For this, higher precision techniques are required.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Q-TOF or Orbitrap analyzers, can measure m/z values to four or more decimal places.[6][7] This high mass accuracy allows for the confident determination of a compound's elemental formula.[5][8] For a measured mass, only a very limited number of elemental combinations are mathematically possible within a narrow mass tolerance window (typically < 5 ppm), effectively eliminating incorrect formulas.
Protocol: Formula Determination by HRMS
-
Instrumentation: Use a calibrated HRMS instrument (e.g., TOF, Orbitrap).
-
Sample Infusion: For a pure sample, direct infusion is often sufficient. Prepare a dilute solution (e.g., 10-50 µg/mL) in an appropriate solvent with 0.1% formic acid.
-
Data Acquisition:
-
Acquire data in centroid mode over a relevant mass range.
-
Ensure the mass accuracy is within the instrument's specification (typically < 5 ppm).
-
-
Formula Calculation:
-
Use the instrument's software to calculate possible molecular formulas based on the accurate mass of the monoisotopic peak ([M+H]⁺ or [M-H]⁻).
-
Constrain the search by specifying possible elements (C, H, O, Br are mandatory). The software will generate a list of potential formulas ranked by the mass error (in ppm). The correct formula should have a very low error and a theoretical isotopic pattern that matches the experimental data.
-
Orthogonal Verification via Elemental Analysis (CHN)
Elemental analysis provides an independent, quantitative measure of the mass percentage of carbon, hydrogen, and nitrogen in a pure sample.[9][10][11] The results should agree with the theoretical percentages calculated from the formula proposed by HRMS, typically within a ±0.4% tolerance.[12] This orthogonal verification provides a high degree of confidence in the final formula assignment.
Protocol: CHN Combustion Analysis
-
Sample Purity: Ensure the sample is meticulously purified (e.g., by recrystallization or chromatography) and thoroughly dried to remove residual solvents and water. Purity is paramount for accurate results.
-
Sample Weighing: Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.[9]
-
Analysis: Analyze the sample using a calibrated CHN analyzer. The instrument combusts the sample, and detectors quantify the resulting CO₂, H₂O, and N₂ gases.[10]
-
Comparison: Compare the experimental weight percentages of C and H with the theoretical values calculated for the formula determined by HRMS.
Integrated Analytical Workflow
The most robust characterization strategy integrates these techniques into a logical workflow. Each step provides data that informs and validates the next, creating a self-validating system.
Caption: Integrated workflow for structural characterization.
Case Study: Analysis of a Hypothetical Derivative
Let's consider a hypothetical derivative: 5-bromo-2-hydroxyphenyl (2-methoxy)acetate .
-
Proposed Formula: C₁₀H₉BrO₄
-
Theoretical Monoisotopic Mass: 271.9738 amu
Table 2: Summary of Analytical Data
| Technique | Data Obtained | Interpretation |
| Low-Res MS | m/z 272.0, 274.0 (approx. 1:1 intensity) | Confirms MW of ~272 and presence of one Br atom. |
| HRMS | Measured [M-H]⁻ at m/z 270.9665 | Calculated formula C₁₀H₈BrO₄⁻ has a mass of 270.9666. Mass error = 0.37 ppm. This strongly supports the proposed formula. |
| CHN Analysis | Found: C 44.01%, H 3.32%. | Theoretical for C₁₀H₉BrO₄: C 43.99%, H 3.32%. The results are within the acceptable ±0.4% tolerance. |
| ¹³C NMR | Signal observed at ~115 ppm. | Consistent with a carbon atom directly attached to bromine (C-Br ipso-carbon), which is often shifted upfield due to the "heavy atom effect".[13][14] |
The combination of HRMS and CHN analysis provides a validated molecular formula of C₁₀H₉BrO₄. The low-resolution MS data is consistent with this finding, and NMR spectroscopy further confirms the presence of key structural features, providing the final piece of evidence.
Conclusion
The definitive analysis of 5-bromo-2-hydroxyphenylacetate derivatives is achieved not by a single technique, but by the thoughtful integration of multiple, orthogonal analytical methods. By leveraging the unique isotopic signature of bromine with low-resolution mass spectrometry, determining an unambiguous elemental formula with high-resolution mass spectrometry and elemental analysis, and confirming the structure with NMR, researchers can establish a robust, self-validating workflow. This rigorous approach ensures the highest level of scientific integrity and provides the foundational data necessary for advancing research and development.
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Metabolic Stability Predictions for Bromo-Hydroxyphenyl Acetate Derivatives
Executive Summary
The metabolic stability of bromo-hydroxyphenyl acetate derivatives represents a classic medicinal chemistry paradox: the acetylation of the phenolic moiety is often employed to improve lipophilicity and membrane permeability (prodrug strategy), yet the resulting ester bond is a primary metabolic soft spot.
This guide provides a rigorous framework for predicting, testing, and optimizing the metabolic fate of this specific chemical class. It moves beyond generic ADME protocols to address the unique electronic and steric influences of the bromine substituent on the hydrolytic lability of the phenyl acetate core.
Part 1: The Metabolic Landscape
Structural Vulnerabilities
To predict stability, one must first deconstruct the molecule into its metabolic pharmacophores. For bromo-hydroxyphenyl acetates, two distinct clearance mechanisms compete:
-
Hydrolytic Cleavage (Phase I - Dominant): The acetate ester is susceptible to rapid hydrolysis by Carboxylesterases (CES1/CES2) in the liver and Butyrylcholinesterase (BChE) or Paraoxonase (PON1) in plasma.
-
Oxidative Metabolism (Phase I - Secondary): Once hydrolyzed, the free phenol is exposed. While the bromine atom effectively blocks CYP450 oxidation at its specific position (often para or ortho), the remaining ring positions are vulnerable to hydroxylation.
-
Conjugation (Phase II): The liberated bromo-phenol is a high-affinity substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) .
The Metabolic Pathway Diagram
The following diagram illustrates the sequential metabolic cascade, highlighting the critical "Gatekeeper" step of ester hydrolysis.
Figure 1: Sequential metabolic pathway. Hydrolysis is the rate-limiting gatekeeper step determining the exposure of the active phenolic metabolite.
Part 2: In Silico Prediction Framework
Before wet-lab testing, computational modeling should screen candidates. For phenyl acetates, standard CYP models are insufficient; you must model hydrolytic lability .
Electronic & Steric Parameters (QSAR)
The half-life (
-
Electronic Rule: If the Bromine is in the para or meta position, it exerts an inductive electron-withdrawing effect (
), making the carbonyl carbon more electrophilic and the ester less stable . -
Steric Rule: If the Bromine is in the ortho position, it provides steric shielding to the carbonyl carbon, significantly increasing stability (
increases).
Recommended Computational Workflow
-
Structure Entry: Input SMILES into ADMETlab 2.0 or SwissADME .
-
Descriptor Calculation: Focus on LogP (Lipophilicity) and LUMO energy (Electrophilicity). Lower LUMO energy often correlates with faster nucleophilic attack by water/esterases.
-
Hydrolysis Prediction: Use HYDROWIN (EPI Suite) for baseline chemical hydrolysis rates.[4]
Part 3: Experimental Validation Protocols
To validate predictions, a "Triad of Stability" approach is required. This system distinguishes between chemical instability, plasma esterase activity, and hepatic clearance.
The Stability Triad Workflow
Figure 2: The Triad of Stability assays required to isolate the mechanism of degradation.
Detailed Protocol: Microsomal Stability Assay
This protocol complies with FDA Guidance on In Vitro Metabolism (2020) [1].
Materials:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
-
NADPH Regenerating System (or 1 mM NADPH solution).
-
Test Compound (10 mM DMSO stock).
-
Positive Control: Testosterone (CYP marker) and Procaine (Esterase marker).
Step-by-Step Methodology:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Why 1 µM? To ensure first-order kinetics (
).
-
-
Initiation:
-
Group A (Metabolic): Add NADPH cofactor.
-
Group B (Non-CYP/Esterase only): Add Buffer instead of NADPH.
-
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Critical: Acidify the quench solution (0.1% Formic Acid) to stabilize the remaining ester and prevent chemical hydrolysis during analysis.
-
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor both Parent (Ester) and Metabolite (Phenol).
Data Calculation
Calculate the in vitro intrinsic clearance (
Part 4: Data Interpretation & Optimization
The following table provides a heuristic for interpreting your stability data specifically for bromo-hydroxyphenyl acetates.
| Observation | Likely Mechanism | Structural Optimization Strategy |
| High Clearance in Plasma & Microsomes (-NADPH) | Esterase-mediated hydrolysis. | Steric Shielding: Move Bromine to ortho position relative to the acetate. Electronic: Add electron-donating groups (e.g., methoxy) to the ring to reduce leaving group acidity. |
| Stable in Plasma, Unstable in Microsomes (+NADPH) | CYP450-mediated oxidation. | Metabolic Blocking: The Bromine is likely not at the site of metabolism. Perform "Metabolite ID" to find the soft spot and block it with F or Cl. |
| Unstable in Buffer (No Enzyme) | Chemical Hydrolysis. | Formulation Fix: The ester is too labile chemically. Consider bioisosteres (e.g., carbamate, amide) instead of acetate. |
The "Ortho-Bromo" Shield
A key insight for this chemical class is the Ortho Effect .
-
Para-Bromo: Increases lipophilicity but accelerates hydrolysis (electronic effect).
-
Ortho-Bromo: Increases lipophilicity AND slows hydrolysis (steric effect).
Recommendation: If the lead compound is too unstable, synthesize the 2-bromo analog. The bulky bromine atom forces the carbonyl oxygen out of planarity or physically blocks the approach of the serine hydrolase active site.
References
-
U.S. Food and Drug Administration (FDA). (2020).[5][6] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][5][6]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
-
Wang, Y., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. [Link]
- Williams, F. M. (1985). Esterases: a multiplicity of enzymes. In: Metabolism of Xenobiotics.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate from 4-bromophenol
Introduction
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a substituted phenylacetic acid moiety, is a common scaffold in medicinal chemistry. This document provides a comprehensive, step-by-step guide for the synthesis of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate, commencing from the readily available starting material, 4-bromophenol. The described synthetic route is a two-part process, beginning with the ortho-formylation of 4-bromophenol via the Reimer-Tiemann reaction to yield 5-bromosalicylaldehyde. The subsequent conversion of the aldehyde to the target ester is achieved through a Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance for a successful synthesis.
Part 1: Synthesis of 5-bromosalicylaldehyde via Reimer-Tiemann Reaction
The initial step in the synthesis is the regioselective introduction of a formyl group (-CHO) at the ortho-position to the hydroxyl group of 4-bromophenol. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2]
Principle and Mechanistic Insights
The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution.[1][3] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base, such as sodium hydroxide.[4][5] The phenoxide ion, formed by the deprotonation of 4-bromophenol, acts as a nucleophile and attacks the electrophilic dichlorocarbene.[4][6] The resulting intermediate undergoes hydrolysis to yield the corresponding ortho-hydroxybenzaldehyde.[4] The ortho-position is favored due to the directing effect of the hydroxyl group.
Diagram 1: Overall Synthetic Workflow
Caption: Overall synthetic route from 4-bromophenol.
Experimental Protocol: Reimer-Tiemann Reaction
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 17.3 g | 0.1 |
| Sodium Hydroxide | NaOH | 40.00 | 40.0 g | 1.0 |
| Chloroform | CHCl₃ | 119.38 | 36 mL (43.0 g) | 0.36 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
| Water | H₂O | 18.02 | 150 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide (40.0 g) in water (150 mL).
-
Add 4-bromophenol (17.3 g, 0.1 mol) to the sodium hydroxide solution and heat the mixture to 60-65°C with vigorous stirring.[6]
-
Slowly add chloroform (36 mL, 0.36 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature between 60-65°C. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.[6]
-
After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully remove the excess chloroform by distillation under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid until the pH is acidic (check with litmus paper). A solid precipitate of 5-bromosalicylaldehyde will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For purification, the crude product can be recrystallized from an ethanol-water mixture or purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Dry the purified 5-bromosalicylaldehyde under vacuum to yield a pale yellow solid.[7]
Part 2: Synthesis of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
This part of the synthesis involves two key steps: a Horner-Wadsworth-Emmons reaction to introduce the ethyl acrylate moiety, followed by a catalytic hydrogenation to reduce the double bond.
Step 2a: Horner-Wadsworth-Emmons Reaction
Principle and Mechanistic Insights:
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes. In this step, the aldehyde group of 5-bromosalicylaldehyde reacts with the carbanion generated from triethyl phosphonoacetate in the presence of a base to form an α,β-unsaturated ester, Ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate. The reaction proceeds through a phosphonate ylide which attacks the aldehyde carbonyl, followed by the elimination of diethyl phosphite to form the alkene.
Diagram 2: Horner-Wadsworth-Emmons Reaction
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | 10.05 g | 0.05 |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 12.3 g (11.2 mL) | 0.055 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 2.2 g | 0.055 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 g, 0.055 mol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF (75 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add triethyl phosphonoacetate (12.3 g, 0.055 mol) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.
-
In a separate flask, dissolve 5-bromosalicylaldehyde (10.05 g, 0.05 mol) in anhydrous THF (75 mL).
-
Add the solution of 5-bromosalicylaldehyde dropwise to the ylide solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain Ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate as a solid.
Step 2b: Catalytic Hydrogenation
Principle and Mechanistic Insights:
Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. In this final step, the α,β-unsaturated ester, Ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate, is reduced to the target saturated ester, Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate. This is typically achieved using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst where hydrogen is adsorbed and then transferred to the double bond of the substrate.
Experimental Protocol: Catalytic Hydrogenation
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate | C₁₁H₁₁BrO₃ | 287.11 | 8.6 g | 0.03 |
| Palladium on Carbon (10% Pd) | Pd/C | - | 0.86 g | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |
| Hydrogen Gas | H₂ | 2.02 | As needed | - |
| Celite® | - | - | As needed | - |
Procedure:
-
In a hydrogenation flask, dissolve Ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate (8.6 g, 0.03 mol) in ethyl acetate (100 mL).
-
Carefully add 10% palladium on carbon (0.86 g, 10 wt%) to the solution.
-
Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate.
-
The crude product can be further purified by column chromatography on silica gel if necessary, although it is often obtained in high purity after filtration.
Characterization of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene protons of the acetate group, and aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. A broad singlet for the phenolic hydroxyl proton would also be expected.
-
¹³C NMR: Signals corresponding to the ester carbonyl, the methylene carbon, the ethyl group carbons, and the aromatic carbons should be observed.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Br stretching should be present.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting and Safety Precautions
-
Reimer-Tiemann Reaction: This reaction can be exothermic and requires careful temperature control.[1] The use of a biphasic system necessitates vigorous stirring.[1] Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Horner-Wadsworth-Emmons Reaction: Sodium hydride is a flammable solid and reacts violently with water. It should be handled with care under an inert atmosphere. The quenching of the reaction should be done slowly and at a low temperature.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation apparatus should be properly set up and checked for leaks. The palladium catalyst is pyrophoric when dry and should be handled with care. It is recommended to filter the catalyst while it is still wet with the solvent.
References
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Investigation of various conditions for the reaction of salicylaldehyde and phenylacetic acid. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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How is phenol converted into: (a) Salicylaldehyde (b) Phenylacetate? (2025, August 1). Filo. Retrieved February 15, 2026, from [Link]
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Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]
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Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas. Retrieved February 15, 2026, from [Link]
- Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complex. (2021, June 10). International Research Journal of Science & Engineering, 9(3), 1-5.
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Reimer-Tiemann Reaction. (2026, February 6). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
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Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Can you synthesize phenol from salicyladehyde? (2016, March 22). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
- CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron. (n.d.). Google Patents.
- Zhao, M.-N., & Guan, Z.-H. (2017).
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- Salicylaldehyde. (2025, January 16).
-
Preparation of 5-Bromo-2-hydroxy-4'-methoxychalcone. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
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Sequential Alcohol Oxidation/ Putative Homo Claisen-Tishchenko-Type Reaction to give esters. (2005, August 24). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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How to convert phenol to salicaldehyde in one step. (2015, February 3). Quora. Retrieved February 15, 2026, from [Link]
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Purification of Ethyl acetate. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]
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Synthesis of hydroxyalkyl salicylaldehyde. (2023, May 6). ResearchGate. Retrieved February 15, 2026, from [Link]
- US3972945A - Process for the selective synthesis of salicylaldehydes. (n.d.). Google Patents.
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IR Absorption Bands and NMR. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 15, 2026, from [Link]
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2-(4-Bromophenyl)ethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
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NMR spectrum of ethyl acetate. (2021, September 3). YouTube. Retrieved February 15, 2026, from [Link]
-
ethyl bromoacetate. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
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ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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-
Reaction of X and phenylacetic acid forms an intermediate Y, which undergoes an intramolecular reaction to yield rofecoxib. (n.d.). Vaia. Retrieved February 15, 2026, from [Link]
-
ethyl phenylacetate. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
5-Bromosalicylaldehyde. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]
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5-Bromosalicylaldehyde, 98%. (n.d.). Ottokemi. Retrieved February 15, 2026, from [Link]
-
2-(2-Bromophenyl)-ethanol. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of palladium-catalyzed cross-coupling reactions utilizing Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate as a key building block. This versatile substrate, featuring a strategically placed bromine atom and an ortho-hydroxyacetate group, serves as an excellent precursor for the synthesis of a variety of complex organic molecules, particularly benzofuran derivatives and other heterocyclic systems of medicinal interest. This guide moves beyond simple procedural listings to offer in-depth explanations of the underlying mechanistic principles, rationale for reagent selection, and detailed, field-tested protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings.
Introduction: The Strategic Value of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate in Synthesis
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a bifunctional aromatic compound that holds significant potential in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds. The presence of a bromine atom on the phenyl ring makes it an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.[1] The ortho-disposed hydroxy and ethyl acetate moieties provide a unique structural motif that can be exploited for subsequent intramolecular cyclization reactions, leading to the formation of valuable benzofuran cores.[2][3]
The development of efficient carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-couplings being among the most powerful and versatile tools available to chemists.[4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, allow for the precise and predictable formation of C-C bonds under relatively mild conditions, tolerating a broad range of functional groups.[1][5] The ability to couple Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate with various partners—such as boronic acids (Suzuki-Miyaura), alkenes (Heck), and terminal alkynes (Sonogashira)—opens up a vast chemical space for the synthesis of novel compounds with potential biological activity.[6][7][8]
This guide is designed to empower researchers to effectively harness the reactivity of this substrate. By understanding the nuances of catalyst and ligand selection, the critical role of the base, and the influence of solvent and temperature, scientists can optimize reaction outcomes and accelerate their drug discovery and development programs.
The Catalytic Cycle: A Unifying Mechanistic Framework
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimizing these transformations.[9][10] The catalytic cycle for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings typically proceeds through three fundamental steps, initiating from an active Pd(0) species.[11][12]
Figure 1: Generalized Catalytic Cycle for Palladium-Cross-Coupling Reactions.
-
Oxidative Addition: The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-bromine bond of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate.[13] This step forms a high-valent Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium center; electron-rich ligands can accelerate this process.[14]
-
Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck):
-
In the Suzuki-Miyaura reaction, the organic group from an organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[12][15]
-
In the Sonogashira reaction, a copper co-catalyst typically activates the terminal alkyne, forming a copper acetylide which then undergoes transmetalation with the Pd(II) complex.[8][16] Copper-free variants are also prevalent.[17]
-
In the Heck reaction, the alkene coordinates to the palladium center and then inserts into the Pd-C bond.[7][18]
-
-
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[9][10] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky ligands can often facilitate this step.[19]
Experimental Protocols and Application Notes
The following sections provide detailed protocols for key cross-coupling reactions of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding and facilitate adaptation for different substrates.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds and is widely used in pharmaceutical synthesis due to the stability and low toxicity of the boronic acid reagents.[20][21]
Reaction Scheme: Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate + Arylboronic Acid → Ethyl 2-(5-aryl-2-hydroxyphenyl)acetate
Causality of Reagent Selection:
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species.[21][22] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly as the active catalyst.[12]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[23][24] Triphenylphosphine (PPh₃) is a standard, robust ligand.[21] For more challenging couplings, bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields by promoting both oxidative addition and reductive elimination.[17]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[15][25] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[12][15] The choice of base can be substrate-dependent, and screening different bases is often beneficial.[15]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically employed.[12][20] Water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Detailed Protocol: Suzuki-Miyaura Coupling
Figure 2: Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for a broad range of aryl bromides.[17] |
| Base | K₃PO₄ | Strong, non-nucleophilic base effective in activating boronic acids.[15] |
| Solvent | Dioxane / Water | Good solvent for both organic and inorganic reagents.[12] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion. |
Heck Reaction: Synthesis of Alkenyl Derivatives
The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond between the aryl halide and a vinylic carbon.[7][26] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives.
Reaction Scheme: Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate + Alkene → Ethyl 2-(5-alkenyl-2-hydroxyphenyl)acetate
Causality of Reagent Selection:
-
Palladium Pre-catalyst: Palladium(II) acetate is a standard choice for Heck reactions.[7][18]
-
Ligand: In many cases, the Heck reaction can be performed "ligand-free," especially with reactive aryl iodides. However, for aryl bromides, a phosphine ligand like tri(o-tolyl)phosphine or a palladacycle catalyst can improve efficiency.[26][27] N-heterocyclic carbene (NHC) ligands also show excellent activity.[17]
-
Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the catalytic cycle.[7][18] Inorganic bases like potassium carbonate can also be employed.[28]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices.[29]
Detailed Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and triethylamine (2.0 equiv.).
-
Solvent and Heating: Add DMF as the solvent. Seal the tube and heat the mixture to 100-120 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A robust and common catalyst for Heck reactions.[7] |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in some cases.[7] |
| Solvent | DMF | High-boiling polar aprotic solvent suitable for Heck conditions. |
| Temperature | 100-120 °C | Higher temperatures are often required to facilitate the reaction. |
Sonogashira Coupling: Synthesis of Arylalkynes and Subsequent Benzofuran Formation
The Sonogashira coupling provides a direct route to arylalkynes by coupling an aryl halide with a terminal alkyne.[8][30] The resulting product from Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a perfect precursor for a subsequent intramolecular cyclization to form a benzofuran ring system.[2][31]
Reaction Scheme (Two Steps):
-
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate + Terminal Alkyne → Ethyl 2-(2-hydroxy-5-(alkynyl)phenyl)acetate
-
Ethyl 2-(2-hydroxy-5-(alkynyl)phenyl)acetate → Substituted Benzofuran-2-acetate
Causality of Reagent Selection:
-
Catalyst System: The classic Sonogashira system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[30][32] The palladium complex facilitates the main cross-coupling cycle, while copper(I) forms a more reactive copper acetylide intermediate.[8]
-
Base: A mild organic amine base, such as triethylamine or diisopropylamine, is used. It serves to deprotonate the terminal alkyne and neutralize the HX formed.[8][16]
-
Solvent: Solvents like THF or DMF are typically used.
-
Intramolecular Cyclization: The cyclization of the ortho-alkynyl phenol intermediate can often be induced by the same palladium catalyst in a domino process, or by subsequent treatment with a base or another catalyst.[2][33]
Detailed Protocol: Domino Sonogashira Coupling-Cyclization
Figure 3: Workflow for Domino Sonogashira-Cyclization.
-
Reaction Setup: To a Schlenk flask, add Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add a degassed solvent such as THF, followed by the terminal alkyne (1.2 equiv.) and triethylamine (2.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed. The intramolecular cyclization may occur concurrently or require extended reaction time/heating.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the benzofuran product.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | Classic and highly effective system for Sonogashira couplings.[30] |
| Base | Triethylamine (Et₃N) | Deprotonates the alkyne and acts as a scavenger for HBr.[16] |
| Solvent | THF | Good solvent for the reagents and facilitates the reaction at mild temperatures. |
| Temperature | RT to 60 °C | Mild conditions are often sufficient, preserving sensitive functional groups. |
Safety and Handling
-
Reagents: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to air and moisture. The use of Schlenk line techniques or a glovebox is recommended for optimal results and catalyst longevity.[22]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, in accordance with institutional and local environmental regulations.
Conclusion
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a highly valuable and versatile building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, and Sonogashira—provide reliable and adaptable methods for its functionalization. By understanding the mechanistic principles and the rationale behind the selection of specific reagents and conditions, researchers can effectively utilize this substrate to construct diverse molecular architectures, particularly medicinally relevant benzofuran scaffolds. The provided protocols serve as a robust starting point for further exploration and optimization in the pursuit of novel therapeutic agents.
References
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Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]
-
Al-dujaili, A. H., & Shaker, C. H. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Retrieved February 15, 2026, from [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Publications. Retrieved February 15, 2026, from [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Palladium-catalyzed cross-coupling reactions. (2025). Fiveable. Retrieved February 15, 2026, from [Link]
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Universitat Autònoma de Barcelona. Retrieved February 15, 2026, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Hu, J., et al. (n.d.). Phase‐Transfer‐Catalyzed Intramolecular Cyclization of ortho‐Alkynyl Phenyl Ether Derivatives for Synthesis of 2,3‐Disubstituted Benzo[b]furans. Scilit. Retrieved February 15, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. Retrieved February 15, 2026, from [Link]
-
Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
-
Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. (2019). ACS Publications. Retrieved February 15, 2026, from [Link]
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Heck reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023). Nature. Retrieved February 15, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Electrophile-induced intramolecular cyclization of ortho-(aryloxy)phenylalkynes to dibenz[b,f] oxepines. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (2025). NROChemistry. Retrieved February 15, 2026, from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Northern Colorado. Retrieved February 15, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Retrieved February 15, 2026, from [Link]
-
CSIR UGC NET. (2021). YouTube. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Intramolecular Cyclization of ortho-Substituted Chalcones in the Presence of Palladium Complexes with Chiral Bisphosphine Ligands. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. (2017). PubMed. Retrieved February 15, 2026, from [Link]
-
The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals. Retrieved February 15, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. Retrieved February 15, 2026, from [Link]
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). UiT The Arctic University of Norway. Retrieved February 15, 2026, from [Link]
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Application Note: High-Fidelity Suzuki-Miyaura Coupling Protocols for Aryl Bromides
Introduction & Strategic Overview
The Suzuki-Miyaura coupling (SMC) is the premier method for carbon-carbon bond formation in pharmaceutical development, primarily due to its functional group tolerance and the stability of organoboron reagents. While aryl iodides are more reactive, aryl bromides represent the optimal balance of reactivity, stability, and commercial availability, making them the "workhorse" electrophile in drug discovery.
However, operational failure in SMC is often misdiagnosed. Common issues—protodeboronation of the boronic acid, catalyst poisoning by heterocycles, or competitive homocoupling—are frequently mistaken for "low reactivity."
This guide moves beyond generic recipes. It provides three distinct, self-validating protocols tailored to specific structural challenges, grounded in mechanistic causality.
Mechanistic Insight: The Dual-Pathway Activation
Understanding the role of the base is critical for troubleshooting. The base does not merely neutralize acid; it activates the system via two competing pathways. For aryl bromides, the Oxo-Palladium Pathway is often kinetically dominant in systems using aqueous bases.
Figure 1: Mechanistic Cycle & Base Activation Pathways
Caption: The catalytic cycle illustrating the two distinct roles of the base. Path B (Oxo-Palladium) is often faster for bulky substrates but requires high local base concentration.
Critical Parameter Optimization
The choice of ligand dictates the success of the coupling. For aryl bromides, phosphine ligands must balance electron richness (to facilitate oxidative addition) with steric bulk (to accelerate reductive elimination).
Table 1: Ligand Selection Matrix for Aryl Bromides
| Ligand Class | Representative | Best For | Mechanism Note |
| Traditional | PPh3, dppf | Simple Biaryls | Low cost; prone to oxidation; requires higher loading (1-5 mol%). |
| Buchwald (Dialkylbiaryl) | SPhos, XPhos | Steric/Ortho-subs | Bulky structure creates a "pocket" that forces reductive elimination. |
| NHC | PEPPSI-IPr | N-Heterocycles | Strong sigma-donation prevents catalyst poisoning by pyridine/amine nitrogens. |
| Specialized | BrettPhos | C-N Coupling | Note: Generally preferred for amination, not C-C coupling. |
Experimental Protocols
Protocol A: The "Workhorse" Method (High-Throughput Compatible)
Target: Unhindered aryl bromides + stable boronic acids. Concept: Uses Pd(dppf)Cl₂, a robust catalyst resistant to air and moisture, ideal for initial screening.
-
Reagents:
-
Procedure:
-
Charge: Add solid reagents (Ar-Br, Boronic Acid, Base, Catalyst) to a vial.
-
Inert: Seal vial with a septum. Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen causes homocoupling.[3][4]
-
Solvate: Add sparged Dioxane/Water via syringe.
-
React: Heat to 80°C for 2-4 hours.
-
Checkpoint (Self-Validation): The reaction should turn from orange/red to dark brown/black.
-
If stays bright orange: Oxidative addition failed (check temperature).
-
If immediate black precipitate: Ligand dissociation (Pd black formation).
-
-
Protocol B: The "Steric & Unstable" Method (Buchwald G4 System)
Target: Ortho-substituted bromides or protodeboronation-prone acids (e.g., 2-pyridyl boronates). Concept: Uses XPhos Pd G4. The precatalyst guarantees a 1:1 Pd:Ligand ratio and activates at low temperatures, minimizing side reactions.
-
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv) - Excess required for unstable species.
-
Catalyst: XPhos Pd G4 (1-2 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution) - Phosphate is gentler than carbonate.
-
Solvent: THF or Toluene (Biphasic with the aq. base).
-
-
Procedure:
-
Charge: Add Ar-Br, Boronic Acid, and XPhos Pd G4 to the vessel.
-
Degas: Strict Nitrogen/Argon atmosphere is required.
-
Add Solvent: Add THF and the aqueous K₃PO₄ solution (degassed).
-
React: Stir vigorously at 40°C (or RT for highly activated systems).
-
Why this works: The biphasic system keeps the bulk boronic acid in the organic layer, protecting it from the base in the water layer until the moment of reaction at the interface.
-
Protocol C: The "Heterocycle Specialist" (Pd-PEPPSI-IPr)
Target: Nitrogen-rich heterocycles (Pyridines, Pyrimidines, Indoles) that poison phosphine catalysts. Concept: The NHC (N-Heterocyclic Carbene) ligand binds Pd tightly, preventing displacement by substrate nitrogens.
-
Reagents:
-
Heteroaryl Bromide (1.0 equiv)
-
Boronic Pinacol Ester (1.2 equiv) - Esters are preferred here for stability.
-
Catalyst: Pd-PEPPSI-IPr (1-2 mol%)[5]
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Isopropanol (Technical grade is acceptable) or Dioxane.
-
-
Procedure:
-
Charge: Solids in vial.
-
Solvent: Add Isopropanol (no water needed if using carbonate, as technical iPrOH has traces, but 1% water helps).
-
React: Heat to 60-80°C.
-
Observation: This catalyst is extremely robust. The reaction mixture often remains a clear, light yellow/amber color for longer periods compared to phosphine systems.
-
Troubleshooting & Decision Logic
Use this flowchart to diagnose failure modes.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common Suzuki coupling failures based on crude reaction analysis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[7] Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Bruno, N. C., et al. (2013). Buchwald Precatalysts: A User's Guide. Chemical Science, 4, 916-920. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
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- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 6. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 7. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
Application Notes and Protocols for the Alkylation of the Phenolic Hydroxyl Group in Ethyl Phenylacetates
For researchers, medicinal chemists, and professionals in drug development, the selective modification of functional groups is a cornerstone of molecular design and synthesis. Among these transformations, the O-alkylation of phenols is a fundamental reaction for the synthesis of a vast array of biologically active compounds and functional materials. This guide provides an in-depth exploration of established and contemporary methods for the alkylation of the phenolic hydroxyl group in ethyl phenylacetate derivatives, with a particular focus on ethyl 4-hydroxyphenylacetate as a representative substrate.
The presence of the ethyl ester moiety in the phenylacetate scaffold introduces a critical consideration: the potential for hydrolysis under basic or acidic conditions. Therefore, the choice of alkylation method must be carefully considered to ensure the integrity of the ester group while achieving high yields of the desired ether. This document will delve into the mechanistic nuances, practical considerations, and detailed protocols for three widely employed methods: the Williamson ether synthesis, the Mitsunobu reaction, and Phase-Transfer Catalysis.
The Classical Approach: Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and widely used methods for preparing ethers.[1] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on a primary alkyl halide or other electrophile with a good leaving group.[1][2]
Mechanistic Insights
The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion. This anion then displaces a halide from an alkylating agent to form the desired ether. The choice of base and solvent is critical to the success of the reaction and to minimize side reactions.
A common side reaction is the C-alkylation of the phenol ring, which can be influenced by the solvent. Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, shielding it and thus increasing the likelihood of C-alkylation.[3] The use of aprotic solvents is generally preferred to favor O-alkylation.[4] Another potential issue, particularly relevant to our substrate, is the hydrolysis of the ethyl ester group under strongly basic conditions. Weaker bases like potassium carbonate are often employed to mitigate this.[5]
Caption: General workflow of the Williamson ether synthesis.
Protocol: Methylation of Ethyl 4-hydroxyphenylacetate
This protocol details the methylation of ethyl 4-hydroxyphenylacetate using methyl iodide and potassium carbonate in acetone, a common and effective set of conditions.[6][7][8]
Materials:
-
Ethyl 4-hydroxyphenylacetate
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Methyl iodide (CH₃I)
-
Anhydrous acetone
-
Dichloromethane
-
Distilled water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-hydroxyphenylacetate (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add finely ground anhydrous potassium carbonate (3.0 eq).
-
To the stirred suspension, add methyl iodide (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 4-methoxyphenylacetate.[9][10]
The Mild and Versatile Approach: Mitsunobu Reaction
Mechanistic Insights
The reaction is a complex redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD combine to form a phosphonium salt, which then activates the alcohol. The phenol, acting as the nucleophile, is deprotonated, and the resulting phenoxide attacks the activated alcohol in an SN2 fashion.
A significant advantage of the Mitsunobu reaction is its typically neutral reaction conditions, which are well-suited for substrates containing base-sensitive functional groups like esters. However, a notable drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[13]
Caption: Simplified workflow of the Mitsunobu reaction.
Protocol: Benzylation of Ethyl 4-hydroxyphenylacetate
This protocol describes the benzylation of ethyl 4-hydroxyphenylacetate using benzyl alcohol under Mitsunobu conditions.
Materials:
-
Ethyl 4-hydroxyphenylacetate
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of ethyl 4-hydroxyphenylacetate (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.[14]
The Efficient and Scalable Method: Phase-Transfer Catalysis
Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in immiscible phases, typically an aqueous phase and an organic phase.[15] For the O-alkylation of phenols, PTC allows the use of inexpensive inorganic bases and avoids the need for anhydrous conditions, making it an attractive method for industrial applications.[16]
Mechanistic Insights
In a typical solid-liquid PTC system for phenol alkylation, a quaternary ammonium salt (the phase-transfer catalyst) transports the phenoxide anion from the solid phase (or an aqueous phase in liquid-liquid PTC) into the organic phase where the alkylating agent is dissolved. The bulky organic groups of the catalyst's cation render the ion pair soluble in the organic solvent, allowing the reaction to proceed. After the SN2 reaction, the catalyst returns to the initial phase to repeat the cycle.
This method can offer high reaction rates and selectivity for O-alkylation. The risk of ester hydrolysis is present, but can often be managed by careful selection of the base (e.g., K₂CO₃) and reaction conditions.
Caption: Conceptual workflow of Phase-Transfer Catalysis.
Protocol: Ethylation of Ethyl 4-hydroxyphenylacetate
This protocol is adapted from a similar phase-transfer catalyzed alkylation of a nitrophenol and is suitable for the ethylation of ethyl 4-hydroxyphenylacetate.[17]
Materials:
-
Ethyl 4-hydroxyphenylacetate
-
Ethyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Distilled water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 4-hydroxyphenylacetate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in toluene.
-
Add ethyl bromide (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solids with a small amount of toluene.
-
Combine the filtrate and washings and wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[18]
Comparative Summary of Alkylation Methods
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Phase-Transfer Catalysis |
| General Principle | SN2 reaction of a phenoxide with an alkyl halide.[1] | Redox-coupled SN2 reaction of an alcohol and a phenol.[11] | Catalytic transport of phenoxide to an organic phase for reaction.[15] |
| Alkylating Agent | Primary alkyl halides, tosylates, mesylates.[2] | Primary or secondary alcohols.[19] | Primary alkyl halides. |
| Key Reagents | Base (e.g., K₂CO₃, NaH), alkyl halide. | PPh₃, DEAD or DIAD. | Quaternary ammonium salt (e.g., TBAB), base, alkyl halide. |
| Reaction Conditions | Often requires elevated temperatures; anhydrous conditions can be beneficial. | Generally mild, room temperature to 0 °C.[19] | Biphasic system, often with heating and vigorous stirring. |
| Advantages | Well-established, reliable, uses common reagents. | Mild conditions, broad alcohol scope, ester-compatible. | Uses inexpensive bases, scalable, often no need for anhydrous solvents.[16] |
| Disadvantages | Potential for ester hydrolysis, C-alkylation side reactions, requires alkyl halide. | Stoichiometric byproducts (phosphine oxide, hydrazine) complicate purification.[13] | Requires vigorous stirring, potential for ester hydrolysis. |
| Purification | Standard workup and chromatography. | Often requires careful chromatography to remove byproducts. | Filtration and extraction followed by chromatography. |
Conclusion
The O-alkylation of the phenolic hydroxyl group in ethyl phenylacetates can be successfully achieved through several robust methods. The choice of method will depend on the specific requirements of the synthesis, including the nature of the desired alkyl group, the scale of the reaction, and the presence of other sensitive functional groups.
-
The Williamson ether synthesis is a cost-effective and straightforward choice when using simple primary alkyl halides, provided that care is taken to minimize ester hydrolysis by using a mild base like potassium carbonate.
-
The Mitsunobu reaction offers unparalleled mildness and is the method of choice when the ester functionality is particularly sensitive or when the desired alkyl group is derived from a secondary alcohol.
-
Phase-Transfer Catalysis represents a highly efficient and scalable option, particularly for industrial applications, offering the benefits of using inexpensive reagents and simplified reaction setup.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the most appropriate strategy for the synthesis of their target O-alkylated ethyl phenylacetate derivatives.
References
- Jones, G. (1967).
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- But, T. Y. S., & Toy, P. H. (2006). Organocatalytic Mitsunobu Reactions. Journal of the American Chemical Society, 128(30), 9636–9637.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Francis Academic Press. (n.d.).
- Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
- Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
- Organic Syntheses. (2025).
-
NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. Retrieved from [Link]
- JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
- National Center for Biotechnology Information. (n.d.).
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Juniper Publishers. (2025).
- Iranian Journal of Chemical Engineering. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)
-
Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
- SciSpace. (n.d.). Alkyl Methyl Carbonates as Methylating Agents.
- Growing Science. (2025). PEG 400-Catalyzed C3 & O-Alkylation Reactions of 4-Hydroxycoumarin-A Study.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Rao, P. S., & Seshadri, T. R. (1941). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A, 14(6), 593-597.
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Application Notes & Protocols: Chemoselective Reduction of the Ester Group in Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
Introduction: Strategic Reduction in Pharmaceutical Synthesis
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of various biologically active molecules. The conversion of its ester moiety to a primary alcohol yields 2-(5-bromo-2-hydroxyphenyl)ethanol[1][2], a key building block for more complex structures. This transformation, while seemingly straightforward, presents a classic chemoselectivity challenge. The molecule contains three distinct functional groups: an ethyl ester, a phenolic hydroxyl group, and an aryl bromide. A successful reduction protocol must selectively target the ester without affecting the other groups.
The primary challenge arises from the acidic proton of the phenolic hydroxyl group. Potent, highly basic reducing agents like lithium aluminum hydride (LAH) will react with this acidic proton in a non-productive acid-base reaction, consuming at least one equivalent of the reagent before any reduction occurs.[3] Therefore, protocols must account for this initial, rapid deprotonation. The aryl bromide is generally stable to hydride reagents but can be susceptible to reduction under certain catalytic hydrogenation conditions.
This guide provides a detailed analysis of various reduction strategies, explaining the mechanistic rationale behind reagent choice and reaction conditions. We present field-proven, step-by-step protocols for researchers in synthetic chemistry and drug development, ensuring both scientific rigor and practical applicability.
Method Selection: A Comparative Overview
Choosing the appropriate reducing agent is critical and depends on factors such as available equipment, scale, desired selectivity, and safety considerations. The most common and effective methods for this transformation are detailed below.
| Method | Primary Reducing Agent | Key Advantages | Key Disadvantages | Selectivity Profile |
| Protocol A | Lithium Aluminum Hydride (LiAlH₄) | High reactivity, rapid conversion, reliable for esters.[4][5] | Highly reactive with water/protic solvents, requires stringent anhydrous conditions and careful work-up.[6] Reacts with the acidic phenol. | Reduces esters, carboxylic acids, amides, ketones, aldehydes.[5][7] Does not typically reduce aryl halides or isolated alkenes.[5] |
| Protocol B | Borane Dimethyl Sulfide (BH₃·SMe₂) | Excellent selectivity, less reactive with water than LiAlH₄, commercially available in high concentration.[8] | Unpleasant odor, requires careful handling. | Reduces esters and carboxylic acids.[8][9] Does not typically reduce aryl halides or nitro groups. |
| Protocol C | Sodium Borohydride (Modified) | Milder, safer, and easier to handle than LiAlH₄.[6] | Generally unreactive with esters under standard conditions.[10][11] Requires specific solvent systems (e.g., THF/MeOH) and elevated temperatures to be effective.[12][13] | Primarily reduces aldehydes and ketones.[14] Modified conditions enable ester reduction but may require optimization. |
| Alternative | Catalytic Hydrogenation | "Green" chemistry (uses H₂ gas), avoids stoichiometric metal waste.[15] | Often requires high pressures and temperatures, specialized equipment (autoclave), and potential for aryl bromide reduction.[16][17] | Catalyst-dependent; can reduce C=C bonds and dehalogenate aryl halides under forcing conditions. |
Core Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is the most robust and widely used reagent for reducing esters to primary alcohols.[5] Its high reactivity ensures a complete and typically rapid conversion. The primary consideration for Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is the presence of the acidic phenol, which will be deprotonated by the strongly basic hydride. Therefore, more than two equivalents of LiAlH₄ are required: one to deprotonate the phenol and two for the ester reduction itself.
Mechanism of LiAlH₄ Ester Reduction
The reduction proceeds via a two-step nucleophilic addition of hydride (H⁻) ions. First, a hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide.[18] A final aqueous work-up protonates the alkoxides to yield the primary alcohol product.[18][19]
Caption: Mechanism of LiAlH₄ ester reduction.
Detailed Experimental Protocol (LiAlH₄)
Materials:
-
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution (optional, for work-up)
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice/water bath
-
Separatory funnel
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a stirrer, condenser, and dropping funnel under an inert atmosphere (N₂ or Ar).
-
Reagent Suspension: In the flask, suspend LiAlH₄ (2.5 equivalents) in anhydrous THF (approx. 10 mL per gram of ester). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (1.0 equivalent) in anhydrous THF (approx. 5 mL per gram). Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.[20]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The product spot should be more polar (lower Rf) than the starting ester.
-
Work-up (Fieser Method): [6] Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.[21] Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the solid through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Extraction & Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation). If necessary, dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude 2-(5-bromo-2-hydroxyphenyl)ethanol by flash column chromatography on silica gel.
Protocol B: Borane Dimethyl Sulfide (BH₃·SMe₂) Reduction
Borane complexes offer a milder alternative to LiAlH₄ and are particularly useful for reducing carboxylic acids and esters.[8] Borane dimethyl sulfide (BH₃·SMe₂) is more stable and soluble than its THF counterpart.[9] It does not react as readily with the phenolic hydroxyl group in a deprotonation sense, though protection may still be advisable for optimal results.
Detailed Experimental Protocol (BH₃·SMe₂)
Materials:
-
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
-
Borane dimethyl sulfide complex (BH₃·SMe₂, 10 M solution)
-
Anhydrous tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)[23]
-
Methanol (for quenching)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (1.0 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add BH₃·SMe₂ (2.0-3.0 eq.) via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Hydrolysis: Add 1 M HCl and stir the mixture for 30 minutes at room temperature.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
General Experimental Workflow
The overall process for any of the described protocols can be visualized as a standard synthetic sequence involving reaction, work-up, and purification.
Caption: General workflow for the reduction of esters.
Conclusion and Best Practices
The reduction of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate to 2-(5-bromo-2-hydroxyphenyl)ethanol is most reliably achieved using Lithium Aluminum Hydride (Protocol A) , provided that at least 2.5 equivalents are used to account for both the ester reduction and the deprotonation of the phenolic hydroxyl group. Stringent anhydrous conditions and a careful, sequential quenching procedure are paramount for safety and obtaining a high yield. For applications where the extreme reactivity of LiAlH₄ is a concern, Borane Dimethyl Sulfide (Protocol B) presents a viable, albeit slower, alternative with a more favorable safety profile. The choice between these methods will ultimately be guided by the specific constraints and requirements of the research or development project.
References
-
OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Kappe, C. O., et al. (2020). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. ChemSusChem. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
Wikipedia. (n.d.). Borane dimethylsulfide. Retrieved from [Link]
-
Beller, M., et al. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of Esters. Retrieved from [Link]
-
Organic Reactions. (n.d.). Catalytic Hydrogenation of Esters to Alcohols. Retrieved from [Link]
-
ACS Publications. (2011, November 29). Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol and 2-(l-Menthoxy)ethanol. Retrieved from [Link]
-
ACS Publications. (2023, January 5). Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes. Retrieved from [Link]
-
Kappe, C. O., et al. (2020). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. ChemSusChem, 13(9), 2148-2154. Retrieved from [Link]
-
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
-
Pittman Jr., C. U., et al. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Synthetic Communications, 33(10), 1733-1739. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]
-
Scholar Central. (n.d.). Selective reduction of aromatic esters using in-situ-generated LiBH4. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 20). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Retrieved from [Link]
-
ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
ResearchGate. (2026, February 5). A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
YouTube. (2021, July 8). Chemoselective Reduction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]
-
Reagent Database. (n.d.). 2-(5-bromo-2-(hydroxymethyl)phenyl)ethanol. Retrieved from [Link]
-
Lookchem. (2022, August 30). Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling. Retrieved from [Link]
-
ResearchGate. (2026, February 5). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Facilitation of sodium borohyride reduction of esters of phenols and of acidic alcohols. Retrieved from [Link]
-
Harvard University, Andrew G. Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]
-
ChemRxiv. (2022). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. Retrieved from [Link]
-
Synthesis. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (2005, January). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Retrieved from [Link]
-
University of Babylon Private CDN. (n.d.). Phenols and Aryl Halides. Retrieved from [Link]
-
Angene. (n.d.). 2-(5-Bromo-2-hydroxymethylphenyl)ethanol. Retrieved from [Link]
-
MDPI. (2020, December 5). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]
- Google Patents. (n.d.). CN103232328B - Method for preparing p-hydroxyphenyl ethanol.
-
EPA CompTox Chemicals Dashboard. (2025, October 15). Methyl 2-(5-bromo-2-hydroxyphenyl)acetate Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). Ethyl 2-(3-Bromo-4-hydroxyphenyl)acetate. Retrieved from [Link]
-
ResearchGate. (2025, October 11). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. Here, we dissect the reaction mechanism, troubleshoot common experimental issues, and provide an optimized, field-proven protocol.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis to provide a solid theoretical and practical foundation.
Q1: What is the primary synthetic route for Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate?
The most direct and widely used method is the O-alkylation of 5-bromophenol with an ethyl haloacetate, typically ethyl bromoacetate. This reaction is a variation of the Williamson ether synthesis, where a phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of the ethyl bromoacetate in an SN2 reaction.
Q2: What is the reaction mechanism, and what are the key intermediates?
The reaction proceeds in two main steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 5-bromo-2-hydroxyphenol, forming a phenoxide anion. This phenoxide is the active nucleophile.
-
Nucleophilic Attack (SN2): The phenoxide anion attacks the carbon atom bearing the bromine in ethyl bromoacetate, displacing the bromide ion and forming the desired ether linkage.
Q3: A common issue with phenoxides is competing C-alkylation. Why is O-alkylation favored in this synthesis, and how can it be promoted?
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the ortho/para positions of the aromatic ring. The competition between O-alkylation (ether formation) and C-alkylation is a critical factor influencing yield.[1][2]
Several factors can be manipulated to strongly favor the desired O-alkylation:
-
Solvent Choice: This is paramount. Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or acetone are ideal.[3] They solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide oxygen. This leaves the oxygen atom as a "hard," highly reactive nucleophile, promoting attack at the electrophilic alkyl halide (O-alkylation). In contrast, protic solvents (like water or ethanol) would solvate the oxygen, shielding it and favoring C-alkylation.[1][3]
-
Counter-ion: The nature of the cation from the base can influence reactivity, although solvent effects are generally more dominant.
-
Leaving Group: Bromide is an excellent leaving group, facilitating a rapid SN2 reaction, which typically favors the site of higher electron density (the oxygen).
Q4: What are the essential safety precautions when handling the reagents?
-
Ethyl Bromoacetate: This is a potent lachrymator (tear-producing agent) and is toxic and corrosive.[4][5] It MUST be handled in a well-ventilated chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).
-
Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.
-
Bases: Handle bases like potassium carbonate with care to avoid creating dust.
Troubleshooting Guide
This section is formatted to directly address specific problems you might encounter during the synthesis.
Q: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?
A: Low yield is the most common complaint and can stem from several factors. A systematic approach is best.
Sources
Purification methods for Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate: Column chromatography vs Recrystallization
Topic: Purification methods for Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate: Column chromatography vs Recrystallization Content type: Technical Support Center (Troubleshooting & FAQs)
From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemistry Team Subject: Optimization of Purification Protocols for Phenolic Phenylacetate Esters
Executive Summary
Purifying Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate presents a classic dilemma in organic synthesis. As a low-melting phenolic ester, it sits in the "Goldilocks zone" of polarity—often too polar for easy hexane recrystallization but prone to "oiling out" due to its low melting point (predicted ~50–70°C based on methyl ester analogs). Furthermore, the free phenolic hydroxyl group creates specific challenges for silica gel chromatography (streaking).
This guide provides a decision matrix and detailed troubleshooting for both methods, moving beyond standard textbook advice to address the specific physicochemical behavior of brominated hydroxyphenylacetates.
Part 1: Method Selection Decision Matrix
Before committing to a pathway, evaluate your crude material against this logic flow.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and crude purity.
Part 2: Recrystallization (The Scalable Solution)
Context: This molecule is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing because its melting point is likely close to the boiling point of common solvents, and the bromine atom disrupts crystal packing.
Protocol: The "Dual-Solvent" Approach
Recommended Solvent System: Hexane (Anti-solvent) / Ethyl Acetate (Solvent) or Hexane / Toluene. Avoid Ethanol/Water if possible, as the ester bond is susceptible to hydrolysis at high temperatures, especially with the phenol acting as an intramolecular catalyst.
-
Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (EtOAc) or Toluene.
-
Anti-solvent Addition: Slowly add hot Hexane until persistent cloudiness appears.
-
Re-solubilization: Add 2-3 drops of EtOAc to clear the solution.
-
The Critical Step (Seeding): Remove from heat. Do not place directly in ice. Let it cool to room temperature. If oil droplets form, reheat and add more solvent.[1] Seed crystals are essential here.
-
Harvest: Filter and wash with cold Hexane.
Troubleshooting & FAQs
Q: The product separates as a yellow oil at the bottom of the flask instead of crystals. Why? A: This is "Oiling Out." It happens when the saturation temperature of the solute exceeds its melting point in the solvent mixture.
-
The Fix: You are likely using too much anti-solvent (Hexane). Reheat the mixture to dissolve the oil, then add a small amount of the polar solvent (EtOAc).
-
Pro Tip: Vigorously scratch the side of the flask with a glass rod at the oil-solvent interface. The friction creates nucleation sites.
Q: My crystals are slightly pink/brown. Is it impure? A: Yes. Phenols are prone to oxidation, forming quinone-like impurities that are highly colored.
-
The Fix: Perform a "hot filtration" through a small pad of activated charcoal or Celite before crystallization. Add a pinch of sodium metabisulfite to the recrystallization solvent to act as an antioxidant.
Q: The yield is low (<50%).[2] Where is my product? A: It is likely in the mother liquor. The bromine atom increases lipophilicity, making the compound quite soluble in the Hexane/EtOAc mix.
-
The Fix: Concentrate the mother liquor to half volume and repeat the cooling process for a "second crop." Note that the second crop will be less pure.
Part 3: Column Chromatography (The High-Purity Fix)
Context: The free phenolic hydroxyl (-OH) group is acidic (pKa ~10). It hydrogen bonds strongly with the silanol groups (Si-OH) on silica gel, causing "tailing" or "streaking." This leads to poor separation and broad peaks.
Protocol: The "Acidic Modifier" Technique
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 70:30). Crucial Additive: 1% Acetic Acid (AcOH).
-
Column Prep: Slurry pack silica using Hexane + 1% AcOH.
-
Loading: Dissolve crude in a minimum volume of DCM (Dichloromethane). Do not load in EtOAc.
-
Elution: Run the gradient. The acetic acid suppresses the ionization of the phenol and blocks active silanol sites, resulting in sharp, symmetrical peaks.
Troubleshooting & FAQs
Q: My product streaks across the TLC plate and the column. I can't separate it from the impurity. A: This is the "Phenolic Drag."
-
The Fix: Add 0.5% to 1% Acetic Acid to your eluent. This ensures the phenol remains protonated and interacts less with the silica.
-
Verification: Run a TLC of your crude using the eluent with the acid. The spot should tighten up significantly.
Q: I see a spot at the baseline that never moves. What is it? A: This is likely the de-esterified byproduct (5-bromo-2-hydroxyphenylacetic acid) or polymerized material.
-
Analysis: If you synthesized this via esterification, unreacted acid will stick to the baseline. This confirms the column is doing its job—the ester will elute, the acid will stay.
Q: Can I use Dichloromethane (DCM) instead of Hexane/EtOAc? A: Yes, but be careful.
-
Risk: Halogenated solvents (DCM) on brominated compounds can sometimes make detection difficult if you are using specific stains. However, DCM is excellent for solubility. A gradient of DCM : Methanol (0% to 2%) is a powerful alternative if Hex/EtOAc fails.
Part 4: Comparative Data Analysis
| Feature | Recrystallization | Column Chromatography |
| Purity Potential | High (>99%) for crystalline impurities | Very High (>99.5%) for isomers |
| Recovery Yield | Moderate (60-80%) | High (85-95%) |
| Time Investment | Low (Active time: 1 hr, Passive: 12 hr) | High (Active time: 3-5 hrs) |
| Scalability | Excellent (Linear scaling) | Poor (Requires massive solvent use) |
| Cost | Low (Solvents only) | High (Silica + Solvents + Disposal) |
| Specific Risk | Oiling out (Thermal handling) | Streaking/Decomposition on Silica |
Workflow Visualization: The "Oiling Out" Rescue Loop
Figure 2: Troubleshooting loop for rescuing a recrystallization batch that has oiled out.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217300, Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. (Used as physicochemical proxy for the ethyl ester). Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Still, W. C., Kahn, M., & Mitra, A. (1978).Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
- Reich, H. J. (2017).Common Solvents and their Properties. University of Wisconsin-Madison Organic Chemistry Data.
Sources
Troubleshooting low reactivity in Pd-catalyzed coupling of aryl bromides
Status: Operational | Tier: Level 3 (Advanced Mechanistic Diagnostics) Operator: Senior Application Scientist Ticket Scope: Low reactivity, catalyst deactivation, and stalled conversion in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, etc.) of aryl bromides.
Initial Diagnostics: The Triage Phase
Before altering chemical variables, we must diagnose where the catalytic cycle is breaking. Use the following logic flow to categorize your failure mode.
Diagnostic Workflow
Figure 1: Diagnostic logic flow for categorizing Pd-coupling failure modes.
Mechanistic Troubleshooting Guides (Q&A)
Module A: The "No Reaction" Scenario (Oxidative Addition Failure)
Symptom: You recover >90% aryl bromide. The reaction mixture looks "clean" (no Pd black), but no product forms.
Q: Why is my catalyst ignoring the aryl bromide? A: You are likely facing an Oxidative Addition (OA) barrier . While aryl bromides are generally reactive, electron-rich (e.g., 4-bromoanisole) or sterically hindered aryl bromides render the C-Br bond difficult to break.
-
The Mechanism: OA requires a reactive, electron-rich, monoligated Pd(0) species (14-electron or 12-electron complex). If your ligand is too small (e.g., PPh3) or not electron-rich enough, the Pd(0) will not insert into the C-Br bond.
-
The Fix: Switch to Bulky, Electron-Rich Phosphines or NHC ligands .
-
Recommendation: Use SPhos , XPhos , or
. These ligands drive the formation of the reactive species necessary for difficult substrates [1].[1] -
Alternative: Use PEPPSI-IPr catalysts for extreme steric hindrance.
-
Q: I am using Pd(OAc)2 + PPh3. Is that the problem? A: Likely, yes. This "traditional" system is prone to incomplete reduction . Pd(OAc)2 is a Pd(II) species.[1][2] It must be reduced to Pd(0) in situ (often by the phosphine itself or the amine/nucleophile) to become active.[1][2] If this reduction is slow or incomplete, you never generate the active catalyst.
-
The Fix: Switch to a Precatalyst (e.g., Buchwald G3/G4 or PEPPSI).[3] These contain pre-formed Pd-Ligand bonds and a sacrificial group that ensures rapid, quantitative generation of the active Pd(0) species upon heating [2].
Module B: The "Black Death" (Catalyst Deactivation)
Symptom: The reaction turns black and precipitates solids within minutes or hours. Conversion stops at 20-40%.
Q: What is the black precipitate? A: It is Palladium Black —inactive, aggregated metallic palladium. This occurs when the ligand dissociates from the metal center. "Naked" Pd(0) atoms rapidly aggregate into nanoparticles, which are catalytically dead for cross-coupling.
Q: How do I prevent Pd Black formation? A: You need to stabilize the Pd(0) intermediate.[4]
-
Increase Ligand Loading: If using separate metal/ligand, increase the L:Pd ratio from 1:1 to 2:1 or even 4:1 .
-
Check for Oxygen: Oxygen oxidizes phosphines to phosphine oxides (
). Phosphine oxides cannot bind to Pd(0), leaving the metal naked and prone to aggregation. Regas your solvent. -
Use Precatalysts: As noted in Module A, precatalysts (like XPhos Pd G4) release the active species in a controlled manner, preventing the "burst" of naked Pd that leads to aggregation [3].
Module C: Side Reactions (Suzuki & Buchwald Specifics)
Symptom: The aryl bromide is consumed, but the product is wrong.
Q: (Suzuki) I see the aryl bromide remaining, but my Boronic Acid has turned into a simple arene (Ar-H). A: This is Protodeboronation . The boronic acid is decomposing faster than it can undergo Transmetallation (TM). This is common with heterocyclic boronic acids (e.g., 2-pyridine boronic acid) or electron-poor rings.
-
The Fix:
-
Reduce Water: Switch to anhydrous conditions (e.g., Dioxane/K3PO4) rather than aqueous biphasic systems.
-
Speed up TM: Use a stronger base (e.g.,
or ) or a more active catalyst (Pd-G4) to make the coupling faster than the decomposition. -
Switch Reagent: Use MIDA boronates or Potassium Trifluoroborates (
) , which are slow-release reservoirs resistant to protodeboronation [4].
-
Q: (Buchwald) My aryl bromide turned into an arene (Ar-Br
-
The Fix: Switch to a ligand that enforces reductive elimination over
-hydride elimination. RuPhos and BrettPhos are specifically designed to prevent this pathway in amine couplings [5].
Optimization Data & Ligand Matrix
Use this table to select the correct ligand class based on your substrate difficulty.
| Substrate Class | Challenge | Recommended Ligand/Catalyst | Why? |
| Standard Aryl Bromide | None | Cheap, sufficient activity. | |
| Sterically Hindered (Ortho-subst.) | OA is slow; RE is fast | SPhos, XPhos | Bulky biaryl phosphines promote formation of monoligated Pd(0). |
| Electron-Rich (e.g., 4-OMe) | OA is very slow | Highly electron-donating ligands increase nucleophilicity of Pd(0). | |
| Heterocycles (Pyridines, etc.)[5] | Catalyst poisoning (N-binding) | XPhos, BrettPhos | Bulky ligands prevent the N-atom of the substrate from binding to Pd. |
| Unstable Nucleophiles | Protodeboronation | Pd-PEPPSI-IPent | Extremely high activity allows coupling before nucleophile decomposes. |
The "Gold Standard" Screening Protocol
If your reaction is failing, do not guess. Run this parallel screen to identify the working system.
Scope: 4 Parallel Reactions (Small Scale: 0.1 mmol) Conditions:
-
Control:
/ / Toluene:Water (Traditional) -
Active/Bulky:
/ / THF (Modern standard) -
NHC/Stable:
/ / Dioxane (For difficult OA) -
Anhydrous:
/ / DMF (For sensitive nucleophiles)
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry four 4mL vials with PTFE-lined caps. Cool under
flow. -
Solids: Add Aryl Bromide (1.0 equiv), Nucleophile (1.2 - 1.5 equiv), and Base (2.0 equiv) to vials.
-
Catalyst Dosing: Add Catalyst (2-5 mol%).
-
Tip: For small scales, weigh the catalyst once, dissolve in the reaction solvent, and dose as a stock solution to ensure accuracy.
-
-
Degassing: Cap vials. Purge with
via needle for 5 minutes or freeze-pump-thaw the solvent stock before addition. Oxygen is the enemy. -
Reaction: Heat to 80°C for 4 hours.
-
Analysis: Filter through a small plug of silica (to remove Pd) and analyze via LCMS.
Visualizing the Failure Points
Understanding the mechanism helps pinpoint the failure.
Figure 2: The Palladium Catalytic Cycle showing common failure points for Aryl Bromides.
References
- Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Foundational text on the 12-electron active species rule).
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "The Use of Precatalysts in Cross-Coupling Reactions." Chemical Reviews, 114(10), 4960–5014.
-
Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed Cross-Coupling: A Historical Context and Future Outlook." Organic Process Research & Development.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
Storage stability and degradation pathways of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
Technical Support Center: Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
Executive Summary & Chemical Profile
Compound: Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
CAS: (Analogous to Methyl ester: 220801-66-1; Acid: 614-75-5)
Molecular Formula: C
This guide addresses the specific stability challenges of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate. As a Senior Application Scientist, I must emphasize that this compound possesses a "Trojan Horse" structural motif: the ortho-hydroxy group relative to the ethyl acetate side chain. This proximity creates a high propensity for intramolecular cyclization (lactonization) , a degradation pathway often overlooked in favor of standard hydrolysis or oxidation.
Storage & Handling: The "Golden Rules"
These protocols are designed to mitigate the three primary degradation vectors: Lactonization , Hydrolysis , and Oxidative Coupling .
Q: What are the optimal storage conditions?
A: Store the neat solid at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Why? Low temperature kinetically inhibits the cyclization reaction. Inert gas prevents the oxidative coupling of the phenol moiety, which leads to colored quinone impurities.
-
Desiccant: Essential. Moisture catalyzes ester hydrolysis, liberating the free acid which cyclizes even more rapidly than the ester.
Q: Can I store this compound in solution?
A: Avoid long-term storage in solution. If necessary:
-
Solvent: Use anhydrous, non-nucleophilic solvents (e.g., DMSO, Acetonitrile). Avoid protic solvents (Methanol, Ethanol) or water, which promote transesterification and hydrolysis.
-
Duration: Prepare fresh for biological assays. Use within 24 hours at 4°C.
-
Warning: Never store in basic buffers (pH > 7.5). The phenolate ion generated at basic pH is a potent nucleophile that will rapidly attack the ester carbonyl, driving immediate lactonization to 5-bromo-2-benzofuranone.
Q: My sample has turned from white/off-white to a pinkish/brown color. Is it still usable?
A: This indicates oxidative degradation .
-
Mechanism: Phenols are susceptible to auto-oxidation to form quinones and coupled biphenyls. The pink color is characteristic of trace quinoid species.
-
Verdict: If the color change is faint, purity may still be >95% (verify via HPLC). If dark brown, significant degradation has occurred; repurification or disposal is recommended.
Degradation Pathways: The "Triad of Instability"
The stability of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is governed by three competing pathways. Understanding these is critical for interpreting analytical data (HPLC/LC-MS).
Pathway A: Intramolecular Cyclization (Lactonization)
This is the most specific and rapid failure mode. The 2-hydroxy group attacks the ester carbonyl, releasing ethanol and forming the stable lactone, 5-bromo-2-benzofuranone .
-
Trigger: Basic pH, heat, or prolonged storage.
-
Detection: Appearance of a less polar peak (Lactone) and loss of the ethyl group in NMR.
Pathway B: Hydrolysis
Water attacks the ester to form 2-(5-bromo-2-hydroxyphenyl)acetic acid .
-
Trigger: Moisture, acidic/basic aqueous conditions.[1]
-
Note: The resulting acid is metastable and will often spontaneously cyclize to the lactone (Pathway A) upon drying or heating.
Pathway C: Oxidative Coupling
Radical-mediated oxidation of the phenol ring.
-
Trigger: Light (UV), Oxygen, trace metals.
-
Product: Colored dimers and quinones.
Figure 1: Degradation network showing the critical lactonization pathway (Red) competing with hydrolysis and oxidation.
Troubleshooting & Analytical Guide
Diagnostic Table: Identifying Impurities
| Observation | Probable Cause | Key Analytical Marker (LC-MS/NMR) | Remediation |
| New Peak (RRT ~1.1-1.2) | Lactone Formation | -46 Da mass shift (Loss of EtOH). IR: Shift in C=O stretch to ~1790-1800 cm⁻¹ (Lactone). | None. Irreversible. Keep samples cold/neutral. |
| New Peak (RRT ~0.8) | Hydrolysis (Acid) | -28 Da mass shift (Loss of Et, Gain of H). Broad peak tailing (Acidic). | Resynthesize or esterify. Store with desiccant. |
| Pink/Brown Solution | Oxidation | +16 Da or +32 Da (Quinones). Dimer masses (2M-2H). | Protect from light/air.[2] Add antioxidant (e.g., BHT) if assay permits. |
| Insoluble Precipitate | Polymerization | Broad signals in NMR. High molecular weight aggregates. | Filter. Check solubility in DMSO. |
Standardized HPLC Method for Purity Assessment
To separate the Ester, Acid, and Lactone.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidifies to suppress phenol ionization).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (Phenol absorption) and 254 nm.
-
Expected Elution Order: Acid (Polar) < Target Ester < Lactone (Non-polar).
Frequently Asked Questions (FAQs)
Q: Can I use this compound in a cellular assay at pH 7.4? A: Proceed with caution. At pH 7.4, the phenol (pKa ~9-10) is partially deprotonated. The phenolate anion is a strong nucleophile that will attack the ester, causing cyclization to the lactone.
-
Recommendation: Prepare the dosing solution immediately before use. Run a stability control (compound in media without cells) and analyze by LC-MS after 1, 4, and 24 hours to quantify the effective concentration of the parent ester vs. the lactone.
Q: Why does the melting point depression occur so quickly? A: Even trace amounts of the lactone impurity (formed via surface moisture or heat) act as a crystal lattice impurity, significantly depressing the melting point. A sharp melting point is a strict indicator of high purity and absence of lactonization.
Q: Is the bromine atom stable? A: Generally, yes. The aryl bromide is stable under standard storage.[2] However, under intense UV light, photolytic cleavage of the C-Br bond can occur (homolysis), leading to debrominated byproducts (Ethyl 2-(2-hydroxyphenyl)acetate). Store in amber vials.
References
-
Hansen, K. T., et al. (2005). Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions.[4] MDPI. Link
-
U.S. EPA. (2024). Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: Chemical Properties and Safety Data. CompTox Chemicals Dashboard.[5] Link[5]
-
Santa Cruz Biotechnology. (2023). Safety Data Sheet: 4-Hydroxyphenylacetic acid (Analogous Phenol Stability).Link
-
PubChem. (2025). 4-Bromophenol: Physical Properties and Degradation. National Library of Medicine. Link
-
Karadžić, I., et al. (2022). Pseudomonas in environmental bioremediation of phenolic compounds: Degradation pathways. World Journal of Microbiology and Biotechnology.[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. jocpr.com [jocpr.com]
- 4. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions | MDPI [mdpi.com]
- 5. comptox.epa.gov [comptox.epa.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Phenylacetates
Ticket ID: STERIC-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting reactivity profiles of 2-substituted phenylacetic acid esters.
Executive Summary: The "Orthogonal" Blockade
Researchers working with ortho-substituted phenylacetates (e.g., o-tolylacetate, o-nitrophenylacetate) often encounter a "false negative" in reactivity. Standard protocols fail not because the chemistry is invalid, but because the ortho-substituent creates a specific steric wall that blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack or inhibits the geometric reorganization required for metal-catalyzed reductive elimination.
This guide provides three "Tier 3" protocols designed to bypass these specific kinetic barriers.
Decision Matrix: Selecting Your Protocol
Before altering your synthesis, determine the primary failure mode. Use the workflow below to select the correct troubleshooting module.
Figure 1: Troubleshooting workflow for sterically hindered phenylacetate derivatives.
Protocol A: The "Naked" Anion Hydrolysis (TMSOK)
The Problem: In standard aqueous saponification (NaOH/H₂O), the hydroxide ion is heavily solvated by water molecules. For an ortho-substituted phenylacetate, this hydrated cluster is too bulky to access the carbonyl carbon, resulting in recovered starting material.
The Solution: Use Potassium Trimethylsilanolate (TMSOK) in an anhydrous, non-polar solvent.[1] In THF or Toluene, TMSOK exists as a hexameric cluster or tight ion pair, but the oxygen anion is "naked" (unsolvated), making it a significantly more aggressive nucleophile that can slip past the ortho-steric gate.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 equiv of the hindered phenylacetate in anhydrous THF (0.5 M concentration).
-
Note: Benzene or Toluene can be used if the substrate is highly lipophilic.
-
-
Reagent Addition: Add 1.1 to 2.0 equiv of solid TMSOK (CAS: 10519-96-7) in one portion at room temperature.
-
Visual Cue: The reaction often turns slightly cloudy or yellow.
-
-
Reaction: Stir at Room Temperature (23 °C).
-
Monitoring: Check TLC at 1 hour. Most hindered esters cleave within 1–4 hours.
-
Troubleshooting: If no reaction after 4 hours, heat to 40 °C. Do not exceed 60 °C to avoid decomposition.
-
-
Quench: The product is the potassium carboxylate salt.
-
Option A (Isolation of Acid): Quench with 1M HCl, extract with EtOAc.
-
Option B (Isolation of Salt): Dilute with dry ether; the potassium salt often precipitates. Filter and wash.
-
Why this works: The mechanism proceeds via a silyl ester intermediate which is extremely labile to aqueous workup.
Key Reference: Laganis, E. D.; Chenard, B. L.[2] Tetrahedron Lett.1984 , 25, 5831.
Protocol B: Pd-Catalyzed -Arylation of Hindered Esters
The Problem: Coupling an ortho-substituted phenylacetate (as the nucleophile) with an aryl halide is difficult. The ortho-substituent destabilizes the planar enolate geometry and, more critically, hinders the reductive elimination step from the Palladium center. Standard ligands (PPh₃, dppf) fail because they are not bulky enough to force the metal to eject the product.
The Solution: Use extremely bulky, electron-rich phosphine ligands like
Step-by-Step Methodology
-
Catalyst Pre-loading:
-
In a glovebox, mix Pd(dba)₂ (1-2 mol%) and
(2-4 mol%) in Toluene. -
Alternative: Use the pre-formed catalyst
if available.
-
-
Enolate Formation (In Situ):
-
Use LiHMDS (Lithium Hexamethyldisilazide) as the base.[3]
-
Why: LiHMDS is sterically bulky and non-nucleophilic, preventing attack on the ester carbonyl.
-
-
Reaction Setup:
-
Add the ortho-substituted phenylacetate (1.0 equiv) and Aryl Bromide (1.1 equiv) to the catalyst solution.
-
Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise.
-
-
Conditions:
-
Seal the vessel. Stir at Room Temperature first.
-
Ramp: If stalled, heat to 80 °C.
-
-
Workup: Dilute with ether, wash with saturated NH₄Cl.
Data Comparison: Ligand Efficacy
| Ligand | Yield (o-tolylacetate) | Mechanism of Action |
| PPh₃ | < 5% | Too small; oxidative addition slow, reductive elimination stalled. |
| BINAP | 15-20% | Bite angle insufficient for this specific steric profile. |
| 85-92% | Cone angle (182°) forces rapid reductive elimination. | |
| Q-Phos | 88-95% | Ferrocenyl bulk prevents |
Key Reference: Moradi, W. A.; Buchwald, S. L. J. Am. Chem. Soc.[3][4]2001 , 123, 7996.[4]
Troubleshooting FAQs
Q: I am using TMSOK but my yield is low. The product seems to be the silyl ester. [2]
-
A: The intermediate formed is indeed the silyl ester. If you are not performing an acidic aqueous wash (1M HCl) during workup, the silyl group may remain attached. Ensure a vigorous hydrolysis step during the quench (stir with aqueous acid for 15 mins).
Q: In the
-
A: This indicates the enolate is not transmetallating to the Pd center fast enough.
-
Ensure you are using LiHMDS , not NaH (NaH is too slow/heterogeneous).
-
Increase the concentration of the ester.
-
Switch to Q-Phos , which is more robust against homocoupling in hindered systems.
-
Q: Can I use microwave irradiation for the hydrolysis instead of TMSOK?
-
A: Yes. If you lack TMSOK, use
in Ethanol/Water (1:1) and irradiate at 120 °C for 10-20 minutes . The high temperature overcomes the activation energy barrier imposed by the ortho-group, but be wary of decarboxylation if the phenyl ring is electron-rich (e.g., o-methoxy).
Visualizing the Steric Mechanism
The diagram below illustrates why standard ligands fail and bulky ligands succeed in the
Figure 2: Kinetic impact of ligand cone angle on reductive elimination in hindered systems.
References
-
Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2 or HO-." Tetrahedron Letters, 1984 , 25(51), 5831-5834.
-
Moradi, W. A.; Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Esters."[3][4] Journal of the American Chemical Society, 2001 , 123(33), 7996-8002.
-
Jørgensen, M.; Lee, S.; Liu, X.; Wolkowski, J. P.; Hartwig, J. F. "Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 2002 , 124(42), 12557-12565.
-
Chighine, A.; Crosignani, S.; Arnal, M. C.; Bradley, M.; Linclau, B. "Microwave-Assisted Ester Formation Using O-Alkylisoureas."[5] The Journal of Organic Chemistry, 2009 , 74(12), 4638-4641.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
Validation & Comparative
Mass spectrometry fragmentation patterns of brominated phenylacetates
This guide serves as an advanced technical resource for the mass spectrometric characterization of brominated phenylacetates. These compounds are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific alkaloid derivatives.
The following content is structured to provide a direct comparison between brominated phenylacetates and their chlorinated or non-halogenated analogs, focusing on diagnostic fragmentation patterns that enable precise structural elucidation.
Executive Summary & Technical Context
Brominated phenylacetates (BPAs) are frequently encountered in pharmaceutical development as synthetic precursors or process-related impurities. Their analysis is complicated by the existence of regioisomers (ortho-, meta-, para-) which often co-elute in standard chromatography.
The Core Challenge: Distinguishing BPAs from chlorinated analogs and differentiating positional isomers using standard low-resolution MS. The Solution: Leveraging the unique isotopic signature of bromine and specific fragmentation pathways (Tropylium formation vs. Ortho-effects) to achieve definitive identification.
Isotopic Signatures: The Primary Diagnostic
The first step in validating a brominated phenylacetate is the identification of the molecular ion (
Comparative Isotopic Performance Table
| Feature | Brominated Phenylacetate (Product) | Chlorinated Analog (Alternative) | Non-Halogenated Analog |
| Isotope Pattern | 1:1 Doublet ( | 3:1 Cluster ( | Singlet (Dominant |
| Mass Defect | Negative mass defect (distinctive) | Lower negative defect | Positive mass defect |
| Diagnostic Value | High: Immediate visual confirmation of Br presence. | Medium: Requires careful integration to confirm Cl count. | Low: Requires high-res MS for formula confirmation. |
| Sensitivity | Lower ion current per peak (signal split). | Higher ion current on monoisotopic peak. | Highest sensitivity (signal concentrated). |
Expert Insight: When analyzing trace impurities, the 1:1 split of the bromine signal effectively halves your signal-to-noise ratio (SNR) compared to a non-halogenated compound. Ensure your limit of detection (LOD) protocols account for this isotopic dilution.
Fragmentation Mechanics (Electron Ionization)
Under Electron Ionization (70 eV), BPAs undergo a predictable yet complex decay cascade. Understanding these pathways is crucial for differentiating them from isobaric interferences.
Pathway A: Benzylic Cleavage & Tropylium Formation (Dominant)
The most abundant fragment arises from the cleavage of the alkoxy group (
-
Ionization: Formation of radical cation
. -
-Cleavage: Loss of the alkoxy radical (
) yields the bromophenylacylium ion. -
Decarbonylation: Loss of carbon monoxide (
) yields the bromobenzyl cation . -
Rearrangement: The bromobenzyl cation rapidly rearranges to the stable, seven-membered bromotropylium ion (
).
Diagnostic Ions (m/z):
-
Bromotropylium: 169 / 171 (Base Peak in many methyl esters).
-
Bromophenyl cation: 155 / 157 (Loss of
from tropylium - rare but possible).
Pathway B: The McLafferty Rearrangement (Conditional)
This pathway is a critical differentiator between Methyl and Ethyl/Propyl esters.
-
Mechanism: Requires a
-hydrogen on the ester alkyl chain.[1] -
Methyl Esters: Cannot undergo McLafferty (no
-H). -
Ethyl/Propyl Esters: The carbonyl oxygen abstracts a
-hydrogen, leading to the elimination of an alkene (ethylene/propylene) and the formation of the bromophenylacetic acid enol cation .
Pathway C: The Ortho-Effect (Isomer Differentiation)
Differentiation of ortho-bromo isomers from meta- and para- isomers is the most challenging aspect.
-
Ortho-Isomers: The proximity of the bromine atom to the ester chain can facilitate a specific "ortho-elimination" of the alcohol moiety (
) via a cyclic transition state, often yielding a ketene-like cation. -
Meta/Para-Isomers: Lacking this proximity, they rely almost exclusively on the standard benzylic cleavage (Pathway A).
Visualizing the Fragmentation Logic
The following diagram illustrates the decision tree for interpreting the MS spectrum of a generic alkyl bromophenylacetate.
Caption: Figure 1. Fragmentation cascade for alkyl bromophenylacetates. Green nodes indicate stable, diagnostic ions used for quantification.
Experimental Protocol: GC-MS Analysis
To ensure reproducibility and accurate isomer differentiation, the following protocol utilizes a specific temperature ramp designed to separate the closely eluting meta- and para- isomers.
Materials
-
Analytes: Brominated phenylacetate standards (Ortho, Meta, Para).
-
Internal Standard: Deuterated Phenylacetic acid (
-PAA) or 2,4,6-Tribromoanisole. -
Solvent: Ethyl Acetate (HPLC Grade).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Ethyl Acetate.
-
Add Internal Standard to a final concentration of 10 µg/mL.
-
Note: Avoid protic solvents (methanol) if using derivatized acid chlorides to prevent transesterification.
-
-
GC Parameters (Agilent 7890/5977 or equivalent):
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm). Why? The Ultra-Inert (UI) phase reduces peak tailing for polar esters.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
-
Temperature Program (Critical for Isomers):
-
Start: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 4°C/min to 240°C. Why? Slow ramp in this region is required to resolve meta/para isomers.
-
Ramp 3: 30°C/min to 300°C (Hold 3 min).
-
-
MS Acquisition:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40–400.
-
SIM Mode (Optional): Monitor m/z 169, 171 (Tropylium) and Molecular Ion pairs.
-
Workflow Diagram
Caption: Figure 2. Optimized GC-MS workflow emphasizing the slow thermal ramp required for positional isomer separation.
Comparative Performance Guide
When choosing between analyzing brominated phenylacetates versus other halogenated derivatives, consider the following performance metrics.
| Metric | Brominated Phenylacetates | Chlorinated Phenylacetates |
| Spectral Complexity | Low. The 1:1 doublet is unmistakable. | Medium. 3:1 ratio can be confused with overlapping fragments. |
| Isomer Resolution | Difficult. Br is bulky; meta/para often co-elute without optimized GC methods. | Moderate. Cl is smaller; slightly better separation on standard phases. |
| Fragmentation Stability | High. The C-Br bond is weaker than C-Cl, leading to higher abundance of aryl cations ( | Very High. Stronger C-Cl bond retains the halogen on the ring more effectively. |
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
McLafferty, F. W. (1959).[2] Mass Spectrometric Analysis.[3][2][4][5][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry. Retrieved from [Link]
-
Kohyama, E., et al. (2016). Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. Analytical Sciences. Retrieved from [Link]
-
Ostrow, D., & Gilbert, M. (2018). The Differentiation of Positional Isomers Utilizing GC-IRD. JSB. Retrieved from [Link]
Sources
- 1. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 7. ojp.gov [ojp.gov]
- 8. Showing Compound Phenylacetic acid (FDB010558) - FooDB [foodb.ca]
- 9. addi.ehu.es [addi.ehu.es]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
IR spectroscopy characteristic peaks for ester and phenol groups in the compound
Executive Summary
In drug development and organic synthesis, distinguishing between ester and phenolic functionalities is a critical, frequent requirement. While NMR is the quantitative gold standard, Infrared (IR) Spectroscopy remains the fastest, most cost-effective method for qualitative "fingerprinting" and real-time reaction monitoring.
This guide provides a technical comparison of the vibrational modes of esters and phenols. It moves beyond basic peak listing to explain the causality of wavenumber shifts, the impact of hydrogen bonding, and the specific "danger zones" where spectral overlap occurs.[1]
Mechanistic Foundations
To interpret the spectra accurately, one must understand the vibrational physics driving the signals.
-
The Phenol Signature (The "Anchor"): Phenols are defined by the O-H stretch . Unlike free alcohols, phenols are acidic and participate in strong intermolecular hydrogen bonding. This weakens the O-H bond constant (
), lowering the frequency and—crucially—broadening the peak significantly due to the distribution of H-bond strengths in the sample. -
The Ester Signature (The "Rule of Three"): Esters are defined by a dipole-heavy C=O stretch and two distinct C-O stretches .[2][3] The carbonyl bond is stiff and highly polarized, leading to a sharp, intense peak.[4] The C-O-C linkage vibrates asymmetrically (stiff, higher wavenumber) and symmetrically (softer, lower wavenumber).[4]
Comparative Data Table: Characteristic Peaks
| Feature | Phenol Group (Ar-OH) | Ester Group (R-CO-OR') | Differentiation Note |
| Primary Diagnostic | O-H Stretch: 3200–3600 cm⁻¹ (Broad) | C=O[1][5][6] Stretch: 1735–1750 cm⁻¹ (Sharp) | The "Smoking Gun": The presence of a strong C=O signal confirms ester; the broad O-H confirms phenol. |
| Secondary Diagnostic | C-O Stretch: ~1230 cm⁻¹ (Strong) | C-C-O Stretch: 1160–1250 cm⁻¹ (Strong) | Overlap Risk: Both groups have strong signals in the 1200 region. Rely on C=O/O-H for confirmation. |
| Tertiary Diagnostic | Ring Breathing: 1500 & 1600 cm⁻¹ | O-C-C Stretch: 1000–1100 cm⁻¹ | Ester "Rule of Three" (see below) helps resolve the fingerprint region. |
| Conjugation Effect | Shifts C-O higher (more double bond character) | Benzoates: C=O shifts down (~1720 cm⁻¹) Phenyl Esters: C=O shifts up (~1770 cm⁻¹) | Context matters: Is the ring attached to the Carbon (Benzoate) or the Oxygen (Phenyl ester)? |
Deep Dive: The "Interference" Factors
A Senior Scientist must anticipate where the analysis will fail.
A. The Hydrogen Bonding Shift (Phenols)
In dilute solution (e.g., <0.01M in CCl₄), the phenol O-H appears as a sharp peak at ~3600 cm⁻¹ (Free O-H). In neat samples or KBr pellets, it collapses into a broad envelope centered at 3200–3400 cm⁻¹ .
-
Implication: Do not mistake the absence of a sharp 3600 peak for the absence of phenol. Look for the broad "hump."[4][7][8]
B. The Ester "Rule of Three"
To confirm an ester without ambiguity, look for the "Rule of Three" pattern in intensity:
-
C=O (~1740): Most intense.
-
C-C-O (~1200): Second most intense (Asymmetric stretch).
-
O-C-C (~1050): Third most intense (Symmetric stretch).
-
Implication: If you see a carbonyl but lack the strong 1200/1050 bands, suspect a ketone or aldehyde instead.
C. Spectral Overlap Logic
The diagram below illustrates the decision logic when analyzing a compound that may contain one or both groups (e.g., identifying unreacted phenol in an esterification reaction).
Figure 1: Decision logic for distinguishing Ester and Phenol moieties based on primary and secondary spectral features.
Experimental Protocol: Self-Validating Identification
This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for solid/liquid analysis, eliminating the moisture sensitivity of KBr pellets.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).
-
Crystal: Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Workflow
-
Background Acquisition (The Zero Point):
-
Clean crystal with isopropanol; wait for evaporation.
-
Scan air background (32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure no peaks appear in 2800–3000 cm⁻¹ (residual solvent) or 2350 cm⁻¹ (CO₂ fluctuation).
-
-
Sample Application:
-
Solid: Place ~5mg of sample on the crystal. Apply pressure using the anvil until the force gauge hits the "Green" zone (optimal contact).
-
Liquid: Place 1 drop to cover the crystal face.
-
-
Data Collection:
-
Run Sample Scan (32 scans, 4 cm⁻¹ resolution).
-
Real-time check: Ensure max absorbance is <1.5 A. If >2.0, the detector is saturated (peaks will flat-top); reduce sample thickness or pressure.
-
-
Spectral Processing (The Subtraction Method):
-
If analyzing a reaction mixture (Ester product + Phenol starting material):
-
Load the spectrum of the Pure Phenol (Reference).
-
Perform a 1:1 Spectral Subtraction scaled to the aromatic C=C ring stretch (~1600 cm⁻¹), which remains relatively constant.
-
Result: The remaining positive peaks belong to the newly formed Ester.
-
Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis.
Alternative Method Validation: IR vs. NMR
While IR is superior for speed, it lacks quantitative precision compared to NMR.
| Feature | IR Spectroscopy | ¹H NMR Spectroscopy |
| Phenol Detection | Qualitative: Broad O-H stretch (3200-3600).[1][5] Easy to spot. | Variable: Phenolic proton (4.0–7.0 ppm) is exchangeable and peak position drifts with concentration/solvent. |
| Ester Detection | Qualitative: Strong C=O (1740). | Quantitative: Alpha-protons (3.5–4.5 ppm) show distinct splitting patterns; integration gives exact purity. |
| Throughput | High (<1 min/sample). No solvent needed (ATR). | Low (~10 min/sample). Requires deuterated solvents. |
Recommendation: Use IR for "Go/No-Go" reaction monitoring (e.g., "Is the C=O peak appearing?"). Use NMR for final purity quantification.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Phenol. NIST Chemistry WebBook, SRD 69.[9][10][11][12] [Link]
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Ethyl Acetate. NIST Chemistry WebBook, SRD 69.[9][10][11][12] [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. [Link]
-
Spectroscopy Online. (2018). The C=O[2][3][8][13][14][15][16][17] Bond, Part VI: Esters and the Rule of Three. [Link]
Sources
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. brainly.com [brainly.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ethyl Acetate [webbook.nist.gov]
- 10. Phenol [webbook.nist.gov]
- 11. Ethyl Acetate [webbook.nist.gov]
- 12. Phenol, 2-(phenylmethyl)- [webbook.nist.gov]
- 13. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Comparative Guide: Spectroscopic Validation of Benzofuran Precursors via Rap-Stoermer vs. Sonogashira Protocols
Executive Summary & Strategic Rationale
Benzofuran scaffolds are ubiquitous in pharmacophores, serving as the core architecture for anti-arrhythmic agents (e.g., Amiodarone) and novel anti-tumor candidates. However, the synthesis of substituted benzofurans presents a recurring validation challenge: distinguishing the fully cyclized heteroaromatic system from uncyclized phenolic intermediates or regioisomeric byproducts.
This guide objectively compares two dominant synthetic routes—the Rap-Stoermer Condensation and the Sonogashira Coupling-Cyclization —focusing specifically on the spectroscopic evidence required to validate "product performance" (defined here as regiochemical fidelity and cyclization efficiency).
The Core Problem
In both pathways, the formation of the furan ring is the rate-determining step for structural integrity. Standard LC-MS often fails to differentiate between the uncyclized isomer (e.g., an
Methodology Comparison
Method A: Rap-Stoermer Condensation (Organocatalytic/Base-Mediated)
Best for: 2-Acylbenzofurans, metal-free requirements, and cost-sensitive scale-up.
This classic protocol involves the reaction of salicylaldehydes with
-
Pros: Metal-free (avoids Pd scavenging), inexpensive starting materials.
-
Cons: Harsh basic conditions can degrade sensitive moieties; risk of incomplete cyclization (stopping at the ether intermediate).
Method B: Sonogashira Coupling-Cyclization (Transition-Metal Catalyzed)
Best for: 2-Aryl/Alkylbenzofurans, high regiocontrol, and complex substrates.
This route couples
-
Pros: Exceptional regioselectivity, mild thermal conditions, high tolerance for functional groups.
-
Cons: Palladium contamination (requires remediation for GMP), higher cost, oxygen sensitivity.
Experimental Workflows & Decision Pathways
The following diagram outlines the critical decision points and the mechanistic divergence between the two methods.
Figure 1: Comparative synthetic workflows highlighting the critical validation checkpoint where cyclization must be confirmed.
Detailed Experimental Protocols
Protocol A: Rap-Stoermer Synthesis (Green Chemistry Variant)
Adapted from Koca et al. (2022) [1]
-
Reactants: Charge a sealed vessel with substituted salicylaldehyde (1.0 eq),
-haloketone (e.g., phenacyl bromide, 1.1 eq), and Triethylamine (TEA, 2.0 eq). -
Reaction: Heat neat (solvent-free) or in MeCN at 80–130 °C for 2–4 hours.
-
Workup: Cool to room temperature. Add water to precipitate the crude solid or extract with EtOAc.
-
Purification: Recrystallize from ethanol.
-
Sampling: Isolate dried solid for
H-NMR. Crucial: Check for the disappearance of the aldehyde peak.
Protocol B: Sonogashira One-Pot Synthesis
Adapted from Reddy et al. (2022) [2]
-
Catalyst Prep: In a flame-dried flask under
, dissolve -iodophenol (1.0 eq) and terminal alkyne (1.2 eq) in DMF/TEA (1:1). -
Initiation: Add Pd(PPh
) Cl (2 mol%) and CuI (1 mol%). Stir at RT for 1 hour (coupling). -
Cyclization: Raise temperature to 80 °C for 4 hours to drive cyclization.
-
Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Sampling: Isolate oil/solid for
H-NMR. Crucial: Check for disappearance of alkyne stretch (IR) and appearance of C3-H (NMR).
Spectroscopic Validation: The "Self-Validating" System
The primary failure mode in benzofuran synthesis is incomplete cyclization . The table below provides the definitive spectral markers to distinguish the product from the intermediate.
Comparative Data Table: Spectral Markers
| Feature | Uncyclized Intermediate (Failure) | Cyclized Benzofuran (Success) |
| Structure | O-alkylated ether (Method A) or o-alkynylphenol (Method B) | Heteroaromatic bicyclic system |
| Method A: Singlet at | Method A & B: Sharp Singlet at | |
| Method A: Peak at ~70 ppm (O-C H | Method A & B: C2 at ~155 ppm; C3 at ~105 ppm | |
| IR Spectroscopy | Method A: Strong C=O (Ketone + Aldehyde) Method B: Weak C | Method A: Single C=O (if acyl) or None. Method B: Absence of C |
| Typical Yield | N/A (Transient) | Method A: 81–97% [1] Method B: 70–95% [2] |
The "C3-H" Proton: The Gold Standard
The proton at position 3 of the benzofuran ring is the ultimate arbiter of success.
-
In Rap-Stoermer , if you see a singlet around 5.5 ppm , you have failed to cyclize; you have the ether intermediate.
-
In Success , this signal vanishes and a new singlet appears downfield in the aromatic region (6.5–7.5 ppm ). Note that electron-withdrawing groups (EWGs) at C2 will shift the C3-H further downfield.
Spectroscopic Logic Flow
The following diagram illustrates how to interpret the NMR data to validate the synthesis.
Figure 2: NMR interpretation logic tree. The presence of methylene protons (5.0-5.8 ppm) indicates incomplete Rap-Stoermer reaction, while the C3-H singlet (6.5-7.5 ppm) confirms aromatization.
Conclusion & Recommendation
For researchers prioritizing green chemistry and cost , the Rap-Stoermer protocol (Method A) is superior, provided that NMR validation confirms the total consumption of the
For complex drug discovery campaigns requiring high regiochemical fidelity, the Sonogashira route (Method B) is the industry standard. While it requires transition metals, the "one-pot" nature allows for rapid library generation. Validation is confirmed by the emergence of the C3-H singlet and the absence of alkyne IR bands.
References
-
Koca, I., et al. (2022).[1] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect. Available at: [Link]
-
Reddy, et al. (2022).[1][2] "Benzofuran Synthesis via Palladium–Copper-Based Catalyst in Sonogashira Coupling." ACS Omega. Available at: [Link]
Sources
Comparative Guide: Reference Standards for Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
Executive Summary & Chemical Criticality
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of 5-substituted benzofuran derivatives—a scaffold prevalent in anti-arrhythmic (e.g., Amiodarone analogs), anti-inflammatory, and anti-cancer therapeutics.
Because this compound serves as a critical starting material (CSM) or intermediate rather than a final API, ISO 17034 Certified Reference Materials (CRMs) are rarely available off-the-shelf. Researchers typically face the challenge of qualifying commercial "Research Grade" materials into "Reference Standards" for GMP or GLP use.
This guide objectively compares the available grades of this material and provides a self-validating protocol to establish a Primary Reference Standard in your laboratory.
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
-
Molecular Formula: C
H BrO [1][] -
Key Reactivity: The ortho-hydroxyl group relative to the acetate side chain makes this molecule prone to spontaneous lactonization or cyclization to benzofurans under basic conditions.
-
Stability Concern: Hydrolysis of the ethyl ester; Oxidation of the phenol.
Comparative Analysis: Reference Standard Grades
In the absence of a Pharmacopeial (USP/EP) monograph, you must choose between commercial grades. The table below compares the performance and suitability of available options for drug development workflows.
Table 1: Performance Matrix of Standard Grades
| Feature | Option A: ISO 17034 CRM | Option B: Secondary Analytical Standard | Option C: Research Chemical (97%+) |
| Availability | Extremely Rare (Custom Synthesis required) | Low (Specialty Vendors) | High (Catalog Suppliers) |
| Traceability | SI Units (NIST/BIPM) | Traceable to Primary Standard | Vendor CoA only |
| Assay Method | Mass Balance (100% - Impurities) | qNMR or HPLC vs. CRM | HPLC Area % (often overestimates) |
| Uncertainty | Explicitly stated (e.g., ±0.3%) | Stated (e.g., ±1.0%) | Not stated |
| Water Content | Measured (KF) | Measured (KF) | Often "Loss on Drying" (imprecise) |
| Suitability | Release Testing, Calibration | Routine QC, Method Validation | Synthesis Starting Material |
| Cost | $ |
Recommendation:
-
For Early Discovery: Use Option C .
-
For GMP/GLP Tox Studies: You must purchase Option C and perform the Full Characterization Protocol (Section 3) to upgrade it to an "In-House Primary Standard."
Experimental Protocols: Establishing the Standard
Since a CRM is likely unavailable, you must validate a Research Grade sample. This protocol uses the Mass Balance Approach , the gold standard for purity assignment.
Protocol A: HPLC Purity Assessment (Reverse Phase)
Objective: Determine chromatographic purity and separate potential regioisomers (e.g., 3-bromo or 4-bromo isomers) and hydrolysis products.
-
Instrument: HPLC with PDA (Photodiode Array) Detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol protonation, preventing peak tailing).
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10%
90% B (Linear Gradient) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 280 nm (Phenol specific) and 210 nm (Universal).
-
Temperature: 30°C.
Causality Check:
-
Why Formic Acid? The phenolic -OH has a pKa
10. Without acid, partial ionization causes peak broadening. -
Why Gradient? The ester is moderately non-polar, but the free acid impurity (hydrolysis product) is polar. A gradient ensures both elute with good shape.
Protocol B: Structural Validation (1H NMR)
Objective: Confirm the ortho relationship of the hydroxyl and acetate groups (critical for benzofuran synthesis potential).
-
Solvent: DMSO-d6 (Prevents exchange of the phenolic proton).
-
Key Signals to Verify:
-
Phenolic -OH: Singlet, typically
9.5 - 10.5 ppm (Exchangeable with D O). -
Aromatic Region: Three protons.[5] Look for a doublet (d), doublet of doublets (dd), and a doublet (d) pattern characteristic of 1,2,4-substitution.
-
Ethyl Ester: Quartet (
4.1 ppm) and Triplet ( 1.2 ppm). -
Benzylic CH
: Singlet 3.6 ppm.
-
Visualization of Workflows
Diagram 1: Reference Standard Qualification Workflow
This flowchart guides you through the decision-making process when sourcing this material for regulated work.
Caption: Workflow for converting a commercial research chemical into a qualified Primary Reference Standard.
Diagram 2: Impurity & Reactivity Pathway
Understanding the chemical behavior ensures you monitor the correct impurities during the assay.
Caption: Critical degradation pathways and synthesis byproducts to monitor during HPLC method development.
Calculation of Purity (Mass Balance Equation)
To assign a certified purity value to your standard without a CRM, use the following equation (as per ICH Q7 guidelines for reference materials):
Required Data Inputs:
-
HPLC Purity: From Protocol A (e.g., 99.2%).
-
Water Content: Determined via Karl Fischer Titration (e.g., 0.1%).
-
Residual Solvents: Determined via GC-Headspace (e.g., 0.2% Ethyl Acetate).
-
Inorganic Ash: Residue on Ignition (ROI), usually negligible for organic esters.
Example Calculation:
Note: Do not rely solely on "HPLC Area %" as it ignores non-chromatographable impurities like water and salts.
References
-
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards). Available at: [Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[6] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate (Structural Analog Reference for spectral data). Available at: [Link]
-
Teo, Y.C., et al. "Efficient Synthesis of Benzofurans via Intramolecular Cyclization." Tetrahedron Letters, Vol 53, Issue 4, 2012. (Context on cyclization reactivity).
Sources
- 1. americanelements.com [americanelements.com]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. why ISO17034 | LGC Standards [lgcstandards.com]
Elemental Analysis & Purity Confirmation: The "Gold Standard" Publication Protocol
Content Type: Technical Comparison & Protocol Guide Author Persona: Senior Application Scientist
Executive Summary: The "Rejection" Filter
In high-impact chemical publishing (JACS, J. Med. Chem., Angewandte), the most common administrative rejection trigger—before a reviewer even reads your discussion—is insufficient purity data.
While High-Resolution Mass Spectrometry (HRMS) confirms identity, it does not confirm purity. A sample can be 80% pure and still give a perfect HRMS match. Consequently, journals demand a quantitative assessment of bulk purity. This guide compares the two reigning champions of this metric: Combustion Analysis (CHN) and Quantitative NMR (qNMR) , providing a validated workflow to ensure your manuscript survives the editorial desk.
Part 1: Comparative Analysis of Purity Methods
To select the right protocol, one must understand the limitations of each method. The following table contrasts the industry standards.
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | HPLC (UV/ELSD) | HRMS |
| Primary Utility | Bulk purity (Elemental Composition) | Absolute Purity (Mass %) | Chromatographic Homogeneity | Molecular Formula Confirmation |
| Publication Status | Gold Standard (Required by ACS/RSC) | Accepted Alternative (Rising standard) | Required Support (Must be >95%) | Identity Only (Not Purity) |
| Sample Requirement | 2–5 mg (Destructive) | 2–10 mg (Non-destructive/Recoverable) | < 0.1 mg | < 0.01 mg |
| Accuracy Tolerance | N/A (Area %) | < 5 ppm (Mass accuracy) | ||
| Blind Spots | Inorganic impurities (unless measuring Ash) | Overlapping signals; paramagnetic impurities | Inorganic salts; UV-inactive impurities | Ion suppression; everything except the target ion |
| Cost/Throughput | High (Outsourced: $20–$100/sample) | Low (In-house: 15 min instrument time) | Medium (Solvent/Column costs) | Medium |
Scientist’s Verdict:
-
Use CHN if you have ample sample (>10 mg) and need the "classic" stamp of approval for J. Med. Chem. or J. Org. Chem.
-
Use qNMR if your sample is precious (<5 mg), unstable, or if you suspect non-stoichiometric solvates that make CHN calculation a nightmare.
Part 2: The Protocols
Protocol A: The Combustion Analysis (CHN) Workflow
The "Old Guard" method. It fails not because the machine is broken, but because the sample is "wet."
The Mechanism:
The sample is combusted in excess oxygen (
The Critical Failure Point: Solvates
A "failed" EA (outside
-
Scenario: You synthesized a hydrochloride salt. It is likely hygroscopic.
-
Result: Carbon % is low (diluted by water mass), Hydrogen % is high.
Step-by-Step Optimization:
-
Vacuum Drying: Dry sample at
C under high vacuum (<0.1 mbar) for 12+ hours. P O is the recommended desiccant in the drying pistol. -
The "Pre-Check": Run a standard
H NMR immediately after drying. Integrate solvent peaks relative to the product.-
If solvent < 0.1 eq: Proceed to CHN.
-
If solvent > 0.1 eq: You have a solvate.[1] Do not send for CHN yet. You must recalculate your theoretical values to include the solvent (e.g., Formula
0.5 H O).
-
-
Weighing: Use a microbalance (
mg). Never touch the tin capsule with bare hands (oils = carbon). -
Data Interpretation:
Protocol B: The Quantitative NMR (qNMR) Workflow
The "Modern" method. Absolute quantification without a reference standard of the analyte.[5]
The Mechanism: NMR signal intensity is directly proportional to the number of nuclei.[5][6] By adding a known amount of a certified Internal Standard (IS), you can calculate the exact mass % of your analyte.
The Critical Failure Point: Relaxation Times (
Step-by-Step Optimization:
-
Internal Standard Selection: Choose an IS that does not overlap with your sample.
-
Common IS: 1,3,5-Trimethoxybenzene, Maleic Acid, Dimethyl sulfone.
-
Grade: Must be TraceCERT® or equivalent (99.9%+ purity).
-
-
Sample Prep:
-
Weigh ~10 mg of Analyte (
mg). -
Weigh ~5 mg of IS (
mg). -
Dissolve completely in deuterated solvent.
-
-
Acquisition Parameters (The "Senior Scientist" Secret):
-
Pulse Angle:
(maximize signal). -
Relaxation Delay (
): Must be of the slowest relaxing proton (usually 30–60 seconds). Standard NMR uses D1=1s, which causes ~10% error in qNMR. -
Scans: Minimum 16 (for S/N ratio > 250:1).
-
Decoupling: On (for
C satellites removal) or account for satellites in integration.
-
-
Calculation:
(Where =Integral, =# of protons, =Molar Mass, =Weighed Mass, =Purity)
Part 3: Strategic Visualization
Diagram 1: The Purity Confirmation Decision Matrix
Use this workflow to determine which method to apply based on your sample constraints.
Figure 1: Decision matrix for selecting between Combustion Analysis and qNMR based on sample availability and stability.
Diagram 2: The "Publication Ready" Validation Loop
The iterative process required to generate data that satisfies ACS/RSC guidelines.
Figure 2: The iterative "Dry-Check-Analyze" cycle to prevent false negatives in elemental analysis.
Part 4: Publication Reporting Standards
When submitting your manuscript, use the following templates to report your data. These formats align with J. Med. Chem. and RSC requirements.[2][7][8][9][10][11]
1. For Combustion Analysis (Passing):
"Anal. Calcd for C
HN O : C, 69.46; H, 6.36; N, 7.36. Found: C, 69.51; H, 6.32; N, 7.30." (Note: The difference is for all elements.)
2. For Solvates (Common Pitfall):
"Anal. Calcd for C
HN O 0.5 H O: C, 67.85; H, 6.47; N, 7.19. Found: C, 67.90; H, 6.44; N, 7.15." (Note: You must explicitly list the solvate in the formula.)
3. For qNMR (Alternative to EA):
"Purity was determined to be 98.2% by quantitative
H NMR spectroscopy using 1,3,5-trimethoxybenzene (TraceCERT®) as the internal standard (= 60 s). No impurities >1% were observed by HPLC analysis."
References
-
American Chemical Society. Journal of Medicinal Chemistry Author Guidelines. (Accessed 2026). [Link] (Source for the >95% purity and +/- 0.4% elemental analysis requirement).
-
Royal Society of Chemistry. Characterisation of New Compounds Guidelines. [Link] (Source for homogeneity and identity requirements in British journals).
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link] (The authoritative paper establishing qNMR as a valid, orthogonal alternative to combustion analysis).
-
Kuveke, R. E. H., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022, 8(7), 855–863. [Link] (Critical analysis of the +/- 0.4% rule and its statistical validity).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are elemental analysis guidelines appropriate? | Opinion | Chemistry World [chemistryworld.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Author guidelines for RSC Advances [rsc.org]
- 9. Author guidelines for Organic Chemistry Frontiers [rsc.org]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
